molecular formula C9H6ClN B1630576 3-Chloroquinoline CAS No. 612-59-9

3-Chloroquinoline

カタログ番号: B1630576
CAS番号: 612-59-9
分子量: 163.6 g/mol
InChIキー: FLORQCMDMHHIHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloroquinoline ( 612-59-9) is a halogenated quinoline derivative with a molecular weight of 163.60 g/mol and a molecular formula of C9H6ClN . This compound serves as a versatile chemical intermediate and building block in organic synthesis and pharmaceutical research . Its chemical structure, featuring a chlorine atom at the 3-position of the quinoline ring, makes it a valuable precursor for synthesizing more complex molecules . A key research application of chloroquinoline derivatives includes their use as models for designing modulators of amyloid precursor protein (APP) metabolism, which is a central target in Alzheimer's disease research . In such contexts, compounds derived from this scaffold can redirect APP processing to decrease the production of amyloid-beta (Aβ) peptides, the primary components of plaques found in the brains of Alzheimer's patients . The mechanism of action for this compound family is often linked to their alkaline, lysosomotropic properties, which allow them to accumulate in acidic cell compartments and inhibit lysosome-related enzymatic activity . From a synthetic chemistry perspective, the chlorine atom at the 3-position is amenable to various transformations, including nucleophilic aromatic substitution and cross-coupling reactions such as Suzuki-Miyaura coupling, which enables the introduction of diverse aryl and other functional groups . Common synthetic routes to this compound itself involve the ring expansion of indole derivatives . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLORQCMDMHHIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210109
Record name 3-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-59-9
Record name 3-Chloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 612-59-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes to 3-chloroquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The document outlines established methodologies, including synthesis from indole and a two-step approach via quinolin-3-ol, complete with experimental protocols and comparative data.

Synthesis from Indole via Dichlorocarbene Addition

A direct and efficient method for the synthesis of this compound involves the reaction of indole with dichlorocarbene. The dichlorocarbene is typically generated in situ from chloroform and a strong base. Two main variations of this method have been reported: a high-temperature gas-phase reaction and a liquid-phase reaction under phase-transfer catalysis conditions.

High-Temperature Gas-Phase Reaction

This method involves the reaction of indole with chloroform at elevated temperatures.

Experimental Protocol:

A mixture of indole and chloroform is passed through a heated tube at 550 °C. The resulting products are then condensed and purified. This method, while high-yielding, requires specialized equipment for gas-phase reactions.[1]

Phase-Transfer Catalysis Method

A more common and accessible approach utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic-soluble indole and chloroform.[2]

Experimental Protocol:

To a vigorously stirred solution of indole (1.0 equiv) and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.02-0.05 equiv) in chloroform (excess, serving as both reactant and solvent), a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) is added dropwise. The reaction is typically conducted at room temperature for several hours. Following the reaction, the intermediate N-formyl-3-chloro-3H-indole derivative is hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid) to yield this compound.[2]

Reaction Pathway:

G Indole Indole Intermediate Dichlorocyclopropane Intermediate Indole->Intermediate CHCl3 Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3->Dichlorocarbene NaOH, PTC NaOH Sodium Hydroxide (NaOH) PTC Phase-Transfer Catalyst Dichlorocarbene->Intermediate N_formyl N-Formyl-3-chloro-3H-indole Intermediate->N_formyl Rearrangement & Hydrolysis Product This compound N_formyl->Product Acid Hydrolysis HCl Aqueous Acid (e.g., HCl)

Caption: Synthesis of this compound from Indole.

Two-Step Synthesis via Quinolin-3-ol

An alternative and versatile route to this compound involves the synthesis of quinolin-3-ol (3-hydroxyquinoline) as a key intermediate, followed by its chlorination.

Synthesis of Quinolin-3-ol

Quinolin-3-ol can be prepared through several methods, with the Reissert indole synthesis being a classical approach. A more modern and efficient method involves the one-pot reaction of aryldiazonium salts with styrenes in a nitrile solvent, followed by oxidation.[3]

Experimental Protocol (from Aryldiazonium Salts):

An aryldiazonium salt (1.0 equiv) and styrene (2.0 equiv) are suspended in an anhydrous nitrile solvent (e.g., acetonitrile) in a sealed tube and heated at 80 °C for 2 hours. After cooling, the reaction mixture is diluted with a solvent like dichloromethane (DCM) and washed with a saturated aqueous sodium bicarbonate solution. The organic layer is then stirred over anhydrous sodium carbonate for an extended period (e.g., 3 days) under an oxygen atmosphere to facilitate oxidation to 3-hydroxyquinoline.[3]

Reaction Pathway:

G Diazonium Aryldiazonium Salt Dihydroquinolinium 3,4-Dihydroquinolinium Salt Diazonium->Dihydroquinolinium Styrene Styrene Styrene->Dihydroquinolinium Nitrile, 80°C Nitrile Nitrile Solvent Product Quinolin-3-ol Dihydroquinolinium->Product Na₂CO₃, O₂ Na2CO3 Sodium Carbonate (Na₂CO₃) O2 Oxygen (O₂)

Caption: Synthesis of Quinolin-3-ol.

Chlorination of Quinolin-3-ol

The conversion of the hydroxyl group in quinolin-3-ol to a chloro group is a standard transformation, typically achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol:

Quinolin-3-ol (1.0 equiv) is heated under reflux in an excess of phosphorus oxychloride (POCl₃) until the reaction is complete (monitored by TLC). The reaction temperature is typically around 100-110 °C. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia) to precipitate the this compound. The product is then extracted with an organic solvent, dried, and purified.[4][5]

Reaction Pathway:

G Quinolinol Quinolin-3-ol Intermediate Phosphate Ester Intermediate Quinolinol->Intermediate Reflux POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Intermediate Product This compound Intermediate->Product Nucleophilic Attack by Cl⁻

Caption: Chlorination of Quinolin-3-ol.

Quantitative Data Summary

The following table summarizes the reported yields and reaction conditions for the key synthetic methods discussed.

Synthesis MethodStarting Material(s)Key Reagents and ConditionsYield (%)Reference(s)
High-Temperature Gas-Phase from IndoleIndole, Chloroform550 °C, Gas-phase reactor79[1]
Phase-Transfer Catalysis from IndoleIndole, ChloroformNaOH (aq), Benzyltriethylammonium chloride, Room Temp. -> Acid HydrolysisModerate[2]
One-Pot Synthesis of Quinolin-3-olAryldiazonium salt, StyreneAcetonitrile, 80 °C; then Na₂CO₃, O₂32-56[3]
Chlorination of Quinolin-3-olQuinolin-3-olPOCl₃, Reflux (100-110 °C)Good[4][5]

Note: Yields can vary depending on the specific reaction scale and purification methods. The yield for the phase-transfer catalysis method is reported as moderate in the literature, without a specific percentage. The chlorination of quinolin-3-ol is generally a high-yielding reaction, often reported as "good" or "excellent".

Conclusion

The synthesis of this compound can be effectively achieved through several routes. The direct conversion of indole using dichlorocarbene offers a concise pathway, with the phase-transfer catalysis method being more amenable to standard laboratory settings than the high-temperature gas-phase reaction. The two-step synthesis via quinolin-3-ol provides a versatile alternative, allowing for the potential synthesis of various substituted 3-chloroquinolines by starting with appropriately substituted precursors for the quinolin-3-ol synthesis. The choice of method will depend on the available starting materials, equipment, and desired scale of the synthesis.

References

An In-Depth Technical Guide to 3-Chloroquinoline: Properties, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloroquinoline, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and its significant role as a scaffold in the development of therapeutic agents. The guide includes detailed experimental protocols for its synthesis and for evaluating the biological activity of its derivatives, alongside visualizations of relevant synthetic and biological pathways.

Core Identifiers and Physicochemical Properties of this compound

This compound is a substituted aromatic compound with a quinoline core, which is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 3-position significantly influences its chemical reactivity and biological activity.

Identifier TypeData
CAS Number 612-59-9[1][2][3]
Molecular Formula C₉H₆ClN[1][3]
Molecular Weight 163.61 g/mol [1]
IUPAC Name This compound[1][4]
PubChem CID 69164[3][4]
EINECS Number Not consistently available
InChI Key FLORQCMDMHHIHN-UHFFFAOYSA-N[1][4]
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)Cl[4]
Appearance Colorless to light yellow liquid[2][5]
Boiling Point 95 °C at 2 Torr[2][5]
Density 1.270 g/cm³ (Predicted)[2]
pKa 2.56 (Predicted)[2][3]
Storage Temperature Room Temperature, sealed in dry conditions[1][2][3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the ring expansion of indole derivatives. This reaction is typically carried out using chloroform (CHCl₃) as the source of the dichlorocarbene intermediate, in the presence of a strong base such as sodium hydroxide (NaOH), and often facilitated by a phase-transfer catalyst.

Experimental Protocol: Synthesis of this compound from Indole via Phase-Transfer Catalysis

This protocol is based on established methods for the reaction of indoles with chloroform under phase-transfer conditions.

Materials:

  • Indole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole in chloroform.

  • Addition of Reagents: To the stirred solution, add the aqueous solution of sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

G General Workflow for the Synthesis of this compound indole Indole reaction Reaction Mixture in Round-Bottom Flask indole->reaction chloroform Chloroform chloroform->reaction naoh Aqueous NaOH naoh->reaction ptc Phase-Transfer Catalyst (e.g., BTEAC) ptc->reaction reflux Reflux with Vigorous Stirring reaction->reflux workup Aqueous Work-up and Extraction with Organic Solvent reflux->workup purification Drying, Concentration, and Column Chromatography workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile building block for the synthesis of a wide array of biologically active compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, and the chloro-substituent at the 3-position provides a reactive handle for further chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions.

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimalarial: The quinoline core is central to many antimalarial drugs. Although less common than 4- and 8-substituted quinolines, this compound derivatives have been explored for their potential to overcome drug resistance.

  • Anticancer: Numerous quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, DNA gyrase, and tubulin polymerization, as well as the modulation of signaling pathways like PI3K/Akt/mTOR.

  • Antifungal and Antibacterial: The planar, aromatic structure of quinolines allows for intercalation with microbial DNA and inhibition of essential enzymes, leading to antimicrobial effects.

  • Antiviral: Chloro-substituted quinolines have been investigated for their potential to inhibit viral replication, including activity against HIV reverse transcriptase.

  • Neuroprotective: Chloroquine and its derivatives have been studied for their ability to modulate the metabolism of amyloid precursor protein (APP), which is implicated in Alzheimer's disease.[6]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G Workflow for In Vitro Anticancer Screening (MTT Assay) seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 2-4h mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 Values read->analyze

Caption: A typical workflow for evaluating the anticancer activity of compounds.

Signaling Pathways Modulated by Quinoline Derivatives

Quinoline derivatives are known to interact with and modulate various intracellular signaling pathways that are often dysregulated in diseases like cancer and neurodegenerative disorders. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

The PI3K/Akt/mTOR signaling pathway is a central regulator of cellular processes. In many cancers, this pathway is hyperactivated, promoting uncontrolled cell growth. Some quinoline derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells. In the context of Alzheimer's disease, this pathway is also implicated in neuronal survival and synaptic plasticity.

G Quinoline Derivatives' Influence on the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: Modulation of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the reactivity of its chloro-substituent make it an invaluable precursor for creating diverse chemical libraries. The broad range of biological activities exhibited by its derivatives underscores the potential of the quinoline scaffold in addressing various therapeutic challenges, from infectious diseases to cancer and neurodegeneration. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers working with this important chemical entity.

References

Advancements in 3-Chloroquinoline Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. Among these, 3-chloroquinoline derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new pharmaceuticals.

Anticancer Activity

Several this compound derivatives have shown potent cytotoxic effects against a range of cancer cell lines. A notable example is the novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones. One compound from this series, LM08, which has a 6-Cl substitution on the 3-quinolinyl moiety, has demonstrated selective and potent cytotoxic efficacy in the A2780 ovarian cancer cell line.[1][2] Mechanistic studies have revealed that LM08 inhibits the clonogenic survival of A2780 cells by inducing apoptosis.[1][2]

Another study on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives found that compound 3a₁ induced apoptosis in tumor cells. This was potentially mediated through the regulation of apoptotic proteins such as Bax, Bcl-2, cytochrome c, caspase-9, and caspase-3, as well as influencing intracellular Ca²⁺ release and reactive oxygen species (ROS) regulation. Furthermore, this compound was observed to cause cell cycle arrest at the G₂/M phase by inhibiting Cyclin-Dependent Kinase (CDK) activity and activating the p53 protein.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
LM08 A2780 (Ovarian)7.7 - 48.8[1][2]
LM10 HCT-115 (Colon)41.3[2]
QTCA-1 MDA-MB-231 (Breast)20.60 (24h), 20.42 (48h), 19.91 (72h)[4]
73 HCT116 (Colon)1.99 - 4.9[5]
74 HCT116 (Colon)1.99 - 4.9[5]
79 HCT116 (Colon)1.99 - 4.9[5]
80 HCT116 (Colon)1.99 - 4.9[5]
81 HCT116 (Colon)1.99 - 4.9[5]
82 HCT116 (Colon)1.99 - 4.9[5]
73 HCT116p53-/- (Colon)2.24[5]
74 HCT116p53-/- (Colon)3.23[5]
79 HCT116p53-/- (Colon)4.98[5]
81 HCT116p53-/- (Colon)4.76[5]

Antimicrobial Activity

This compound derivatives have also been investigated for their antibacterial and antifungal properties. The mechanism of action for many of these compounds is still under investigation, but some are believed to interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The table below presents the antimicrobial activity of representative this compound derivatives.

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 4g E. coli (ATCC 35218)-7.81[6]
Compound 4g E. coli (ATCC 25922)-3.91[6]
Compound 4m E. coli--[6]
Compound 4n E. coli--[6]
Compound 2 S. aureus, E. coli, K. pneumoniaePotent-[7]
Compound 6 P. simplicissimum, A. niger28-[7]

Antiviral Activity

The antiviral potential of this compound derivatives has been explored, with promising results against viruses such as the Chikungunya virus (CHIKV). A paulownin triazole-chloroquinoline derivative, compound 7, has shown potent activity against CHIKV in Vero cells, with a median effective concentration (EC₅₀) of 9.05 µM.[1][8] Mechanistic studies suggest that this compound significantly reduces CHIKV replication.[1][8]

Quantitative Antiviral Activity Data

The antiviral activity of a selected this compound derivative is summarized below.

CompoundVirusCell LineEC₅₀ (µM)Reference
Compound 7 Chikungunya virus (CHIKV)Vero9.05[1][8]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many this compound derivatives are still being elucidated, some insights into their mechanisms of action have been gained.

Apoptosis Induction Pathway

Several this compound derivatives exert their anticancer effects by inducing apoptosis. For instance, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been shown to modulate the expression of key apoptotic proteins. The proposed pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

apoptosis_pathway Cpd This compound Derivative (e.g., 3a₁) Bax Bax (pro-apoptotic) Activation Cpd->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Cpd->Bcl2 Mito Mitochondria Bax->Mito promotes Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed apoptosis induction pathway by certain this compound derivatives.

Cell Cycle Arrest Pathway

Certain this compound derivatives can induce cell cycle arrest, thereby halting the proliferation of cancer cells. Compound 3a₁ has been observed to cause arrest at the G₂/M phase of the cell cycle. This is thought to occur through the inhibition of Cyclin-Dependent Kinase (CDK) activity, a key regulator of cell cycle progression, and the activation of the p53 tumor suppressor protein.

cell_cycle_arrest cluster_progression Cell Cycle Progression Cpd This compound Derivative (e.g., 3a₁) CDK CDK Inhibition Cpd->CDK p53 p53 Activation Cpd->p53 G2M G₂/M Phase Progression CDK->G2M inhibits Arrest G₂/M Phase Arrest CDK->Arrest p53->G2M inhibits p53->Arrest antiviral_mechanism Cpd Paulownin triazole- chloroquinoline derivative ViralRep Viral Replication (CHIKV) Cpd->ViralRep inhibits ReducedRep Reduced Viral Replication ViralRep->ReducedRep

References

The Versatility of the 3-Chloroquinoline Scaffold in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Among its many derivatives, 3-chloroquinoline has emerged as a particularly versatile starting point for the development of a wide array of therapeutic agents. The presence of the chlorine atom at the 3-position provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer, antimalarial, antibacterial, and antiviral agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Synthesis of the this compound Core and its Derivatives

The this compound scaffold is most commonly synthesized via the Vilsmeier-Haack reaction of acetanilides. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to effect a one-pot cyclization and chlorination of the acetanilide substrate.[1][2][3] Further diversification of the this compound core can be achieved through various chemical transformations, including nucleophilic aromatic substitution at the chloro-position and modifications of other substituents on the quinoline ring.[1][4]

Applications in Anticancer Drug Discovery

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6][7] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[8][9]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
LM083-((2-chloroquinolin-3-yl)methylene)indolin-2-oneA2780 (Ovarian)7.7[10]
Compound 7Chloroquinoline-benzenesulfonamide hybridLung CancerComparable to DCF[6]
Compound 11Chloroquinoline-benzenesulfonamide hybridHeLa (Cervical)Comparable to DCF[6]
Compound 14Chloroquinoline-benzenesulfonamide hybridColorectal CancerComparable to DCF[6]
Compound 17Chloroquinoline-benzenesulfonamide hybridBreast CancerComparable to DCF[6]
Compound 21-(4-(7-chloroquinolin-4-ylamino)phenyl)ethanoneLung, HeLa, Colorectal, BreastBetter than 4,7-dichloroquinoline[6]
Compound 4(E)-1-(4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-(dimethylamino)prop-2-en-1-oneLung, HeLa, Colorectal, BreastActive[6]
Key Signaling Pathway: PI3K/Akt Inhibition

Several this compound derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[8][9][11] Inhibition of this pathway by this compound derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Chloroquinoline This compound Derivative Chloroquinoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Applications in Antimalarial Drug Discovery

The quinoline scaffold is the backbone of several important antimalarial drugs, most notably chloroquine.[3][12] this compound derivatives have also been investigated for their potential as novel antimalarial agents, with some compounds showing promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[12] The primary mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[3][5]

Quantitative Antimalarial Activity Data

The following table summarizes the in vitro antimalarial activity of selected this compound derivatives.

Compound IDDerivative ClassP. falciparum StrainIC50 (µM)Reference
Analogue 114-amino-7-chloroquinolineDd2 (CQ-resistant)<1[12]
Analogue 124-amino-7-chloroquinolineDd2 (CQ-resistant)<1[12]
Analogue 134-amino-7-chloroquinolineDd2 (CQ-resistant)<1[12]
Analogue 144-amino-7-chloroquinolineDd2 (CQ-resistant)<1[12]
Analogue 154-amino-7-chloroquinolineDd2 (CQ-resistant)<1[12]
Analogue 244-alkoxy-7-chloroquinolineDd2 (CQ-resistant)<1[12]

Applications in Antibacterial and Antiviral Drug Discovery

Derivatives of this compound have also been explored for their antibacterial and antiviral activities.[5][13][14] These compounds have shown activity against a range of bacterial species and have been investigated for their potential to inhibit viral replication.

Quantitative Antibacterial and Antiviral Activity Data

The following table summarizes the in vitro antibacterial and antiviral activity of selected this compound derivatives.

Compound IDDerivative ClassTarget Organism/VirusActivity Metric (e.g., IC50, MIC)Reference
Compound 52,7-dichloroquinoline-3-carbonitrileS. aureus, P. aeruginosaInhibition zone: 11.00 ± 0.03 mm
Compound 62,7-dichloroquinoline-3-carboxamideE. coliInhibition zone: 11.00 ± 0.04 mm
Compound 87-chloro-2-ethoxyquinoline-3-carbaldehydeE. coliInhibition zone: 12.00 ± 0.00 mm
Paulownin derivative 7Paulownin triazole-chloroquinolineChikungunya virus (CHIKV)EC50: 9.05 µM[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction[1][2]

Materials:

  • Substituted acetanilide

  • Dimethylformamide (DMF), dry

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium hydroxide (NaOH) solution or sodium bicarbonate (NaHCO₃) for basification

  • Ethyl acetate for recrystallization (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide (1 equivalent) in dry DMF (3 equivalents).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add POCl₃ (12 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the hot reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Basify the resulting solution to a neutral or basic pH with NaOH solution or NaHCO₃ to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent such as ethyl acetate.

In Vitro Anticancer Cytotoxicity (MTT) Assay

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Clonogenic Survival Assay

Materials:

  • Ovarian cancer cell line (e.g., A2780)

  • Complete cell culture medium

  • This compound derivative test compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 6.0% v/v glutaraldehyde)

  • Staining solution (e.g., 0.5% w/v crystal violet)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • After the incubation period, wash the colonies with PBS, fix them with the fixing solution, and then stain them with the staining solution.

  • Count the number of colonies (defined as a cluster of at least 50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Experimental and logical Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start Start: Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Core This compound Core Vilsmeier->Core Modification Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) Core->Modification Library Library of this compound Derivatives Modification->Library Purification Purification & Characterization (Chromatography, NMR, MS) Library->Purification End Pure Compounds for Biological Screening Purification->End

Caption: General workflow for the synthesis of this compound derivatives.

Biological_Evaluation_Workflow Start Start: Pure this compound Derivatives Primary_Screening Primary Screening (e.g., MTT Assay for Cytotoxicity) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Clonogenic, Apoptosis, Antimalarial) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Inactive Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Inhibition, Western Blot) Secondary_Assays->Mechanism_Studies Mechanism_Studies->Lead_Optimization Lead_Optimization->Start Iterative Synthesis End Lead Compound for Further Development Lead_Optimization->End

Caption: General workflow for the biological evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the discovery of new therapeutic agents. Its synthetic accessibility and the reactivity of the 3-chloro substituent allow for the generation of diverse chemical libraries with a wide range of biological activities. The demonstrated efficacy of this compound derivatives as anticancer, antimalarial, antibacterial, and antiviral agents highlights the significant potential of this compound class in addressing unmet medical needs. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field and to stimulate further investigation into the medicinal chemistry of 3-chloroquinolines.

References

The Versatile Reactivity of 3-Chloroquinoline: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-chloroquinoline stands as a pivotal building block in the synthesis of a diverse array of functionalized quinoline derivatives. The strategic placement of the chloro substituent at the 3-position of the quinoline ring system imparts a unique reactivity profile, making it a versatile precursor for the introduction of various pharmacophoric moieties. This technical guide provides an in-depth review of the core reactions of this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction pathways are presented to facilitate its application in synthetic chemistry and drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds. This compound serves as an excellent substrate in these transformations, enabling the introduction of a wide range of substituents at the 3-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, allowing for the arylation and vinylation of this compound. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

General Reaction Scheme:

Suzuki_Coupling reactant1 This compound product 3-R-Quinoline reactant1->product reactant2 R-B(OH)2 reactant2->product catalyst Pd Catalyst, Ligand, Base

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of 3-Chloro-substituted Heterocycles

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (3)K₃PO₄Dioxane/H₂O10015Modest
25-Indole boronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O10015High
32,6-Dimethylphenylboronic acidPrecatalyst 15 (2)-K₃PO₄Dioxane/H₂O2518Good
4Various arylboronic acidsP1 or P2-K₃PO₄Dioxane/H₂O60-1005-2491-99

Note: Data is compiled from studies on various chloro-substituted N-heterocycles, including indazoles and benzimidazoles, which serve as a good predictive model for the reactivity of this compound.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloro-Substituted N-Heterocycle

This protocol is a general guideline for the Suzuki-Miyaura coupling of a chloro-substituted N-heterocycle with an arylboronic acid.[1]

  • Materials:

    • Chloro-substituted N-heterocycle (e.g., 3-chloroindazole) (1.00 mmol)

    • Arylboronic acid (1.50 mmol)

    • Palladium precatalyst P1 (1.0–1.5 mol%)

    • Potassium phosphate (K₃PO₄) (2.00 mmol)

    • Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To an oven-dried reaction vessel, add the chloro-substituted N-heterocycle, arylboronic acid, palladium precatalyst, and potassium phosphate.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add the degassed dioxane and water to the reaction vessel.

    • Heat the reaction mixture to 60 °C and stir for 5–8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Vinylation of this compound

The Heck reaction facilitates the coupling of this compound with alkenes to form 3-vinylquinolines. This transformation is catalyzed by a palladium complex in the presence of a base.[2][3][4]

General Reaction Scheme:

Heck_Reaction reactant1 This compound product 3-Vinylquinoline reactant1->product reactant2 Alkene reactant2->product catalyst Pd Catalyst, Base

Caption: General scheme of the Heck reaction.

Quantitative Data for Heck Reaction of Aryl Halides

EntryAlkeneCatalystBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂Et₃NDMF100Good
2n-Butyl acrylatePd/Phosphine-Imidazolium Salt---High
3Various alkenesPd(quinoline-8-carboxylate)₂---Good

Note: The data represents typical conditions for Heck reactions of various aryl halides and can be adapted for this compound.[2]

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction of an aryl halide with an alkene is as follows:[4]

  • Materials:

    • Aryl halide (e.g., this compound)

    • Alkene

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Base (e.g., Et₃N, K₂CO₃, or NaOAc)

    • Solvent (e.g., DMF, NMP, or toluene)

  • Procedure:

    • In a reaction vessel, dissolve the aryl halide, alkene, and base in the chosen solvent.

    • Add the palladium catalyst to the mixture.

    • Heat the reaction mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere.

    • Monitor the reaction by TLC or GC.

    • After completion, cool the reaction and work up by partitioning between an organic solvent and water.

    • Isolate and purify the product by chromatography or crystallization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 3-alkynylquinolines. This reaction is typically cocatalyzed by palladium and copper complexes in the presence of an amine base.[5][6]

General Reaction Scheme:

Sonogashira_Coupling reactant1 This compound product 3-Alkynylquinoline reactant1->product reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst, Cu(I) Cocatalyst, Base

Caption: General scheme of the Sonogashira coupling.

Quantitative Data for Sonogashira Coupling of Chloroquinolines

EntryTerminal AlkynePd CatalystCu CocatalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF80High
2Propargyl alcoholPd(OAc)₂-Et₃NDMFRTGood
3Various terminal alkynesPdCl₂(PPh₃)₂CuINEt₃Dioxane/H₂O-Moderate to High

Note: This data is derived from studies on various chloroquinoline derivatives.[5][6]

Experimental Protocol: Sonogashira Coupling of 2-Chloroquinoline-3-carboxylate

The following is a representative protocol for the Sonogashira coupling of a chloroquinoline derivative:[5]

  • Materials:

    • Alkyl 2-chloroquinoline-3-carboxylate

    • Propargyl alcohol

    • Secondary amine

    • Palladium catalyst

    • Solvent (e.g., DMF)

  • Procedure:

    • Combine the alkyl 2-chloroquinoline-3-carboxylate, propargyl alcohol, secondary amine, and palladium catalyst in a suitable solvent.

    • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).

    • Perform an aqueous workup to remove the catalyst and other water-soluble components.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling this compound with a wide variety of primary and secondary amines. This reaction has broad functional group tolerance and typically employs a palladium catalyst with a specialized phosphine ligand and a strong base.[7][8][9][10][11]

General Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound product 3-(R¹R²)aminoquinoline reactant1->product reactant2 Amine (R¹R²NH) reactant2->product catalyst Pd Catalyst, Ligand, Base

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides

EntryAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd(dba)₂XPhosNaOt-BuTolueneReflux94
2Cyclic aminesPd(OAc)₂BINAPCs₂CO₃Toluene100Good
3Primary aminesPd₂(dba)₃BrettPhosLiHMDSTHF65Good
4Secondary aminesPd precatalystRuPhosLiHMDSTHF65Good

Note: This data is based on reactions of various aryl chlorides and provides a good starting point for the amination of this compound.[8][12][13]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

A typical procedure for the Buchwald-Hartwig amination is as follows:[8]

  • Materials:

    • Aryl chloride (e.g., 4-chlorotoluene) (4.22 mmol)

    • Amine (e.g., morpholine) (6.33 mmol)

    • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.127 mmol, 3.0 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (8.44 mmol)

    • Toluene (5 mL)

  • Procedure:

    • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

    • Add toluene and stir the mixture at room temperature for 5 minutes.

    • Add the aryl chloride and the amine in one portion.

    • Stir the resulting mixture at reflux for 6 hours.

    • Cool the reaction mixture to room temperature and quench with water.

    • Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNA_r): Direct Functionalization

The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, makes the chloro substituent at C3 susceptible to nucleophilic aromatic substitution (SNA_r). This provides a direct route to introduce various heteroatom functionalities.

C-N Bond Formation with Amines

Direct reaction of this compound with primary and secondary amines, often at elevated temperatures, can lead to the formation of 3-aminoquinoline derivatives.

General Reaction Scheme:

SNAr_Amination reactant1 This compound product 3-(R¹R²)aminoquinoline reactant1->product reactant2 Amine (R¹R²NH) reactant2->product conditions Heat, Solvent

Caption: General scheme for SNAr with amines.

C-S Bond Formation with Thiols

Thiols and thiophenols can readily displace the chloro group in this compound to afford 3-thioquinolines. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.[14][15][16]

General Reaction Scheme:

SNAr_Thiolation reactant1 This compound product 3-(RS)quinoline reactant1->product reactant2 Thiol (RSH) reactant2->product conditions Base, Solvent

Caption: General scheme for SNAr with thiols.

Experimental Protocol: Nucleophilic Aromatic Substitution with Thiols

A general procedure for the reaction of a heteroaryl halide with a thiol is as follows:[15]

  • Materials:

    • Heteroaryl halide (e.g., this compound)

    • Thiol

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • Dissolve the heteroaryl halide and thiol in DMAc.

    • Add potassium carbonate to the mixture.

    • Stir the reaction at a temperature ranging from room temperature to 100 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the product by column chromatography.

C-O Bond Formation with Alcohols and Phenols

The synthesis of 3-alkoxy and 3-aryloxyquinolines can be achieved through the reaction of this compound with alcohols or phenols in the presence of a strong base.[17][18][19]

General Reaction Scheme:

SNAr_Alkoxylation reactant1 This compound product 3-(RO)quinoline reactant1->product reactant2 Alcohol/Phenol (ROH) reactant2->product conditions Base, Solvent

Caption: General scheme for SNAr with alcohols/phenols.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArOR Ar-Pd(II)L₂-OR PdII_ArX->PdII_ArOR Ligand Exchange (Base) PdII_ArR Ar-Pd(II)L₂-R' PdII_ArOR->PdII_ArR Transmetalation (R'-B(OR)₂) PdII_ArR->Pd0 Reductive Elimination (Ar-R')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction Catalytic Cycle:

Heck_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_ArX->PdII_Alkene Alkene Coordination PdII_Insertion R-CH₂-CH(Ar)-Pd(II)L₂-X PdII_Alkene->PdII_Insertion Migratory Insertion PdII_Insertion->Pd0 β-Hydride Elimination & Reductive Elimination

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAlkyne Ar-Pd(II)L₂(C≡CR) PdII_ArX->PdII_ArAlkyne Transmetalation PdII_ArAlkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuI_Alkyne Cu-C≡CR CuI_Alkyne->PdII_ArX HC≡CR HC≡CR HC≡CR->CuI_Alkyne Base Base Base Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAmine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ PdII_ArX->PdII_ArAmine Amine Coordination PdII_ArAmido Ar-Pd(II)L₂(NR¹R²) PdII_ArAmine->PdII_ArAmido Deprotonation (Base) PdII_ArAmido->Pd0 Reductive Elimination (Ar-NR¹R²)

References

3-Chloroquinoline molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloroquinoline: Molecular Structure, Properties, and Applications

Introduction

This compound is a heterocyclic aromatic organic compound that belongs to the quinoline family. It is characterized by a quinoline structure with a chlorine atom substituted at the 3-position. This compound serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties, making it a significant scaffold in drug discovery and development.[1][2][3][4] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, characterization, and applications of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

The chemical formula for this compound is C₉H₆ClN.[1][5][6][7][8][9] The molecule consists of a bicyclic heteroaromatic ring system where a benzene ring is fused to a pyridine ring. A chlorine atom is attached to the carbon at the 3-position of the quinoline ring.

Structural Representation:

molecular_structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C9->C4 N N N->C1 Cl Cl

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 612-59-9[1][5][6][8]
Molecular Formula C₉H₆ClN[1][5][6][7][8]
Molecular Weight 163.61 g/mol [5][6][7][8][9]
Appearance Colorless to light yellow liquid or yellow crystalline solid[1][5][8][10]
Boiling Point 95 °C at 2 Torr[8][10]
Density (Predicted) 1.270 ± 0.06 g/cm³[8][10]
pKa (Predicted) 2.56 ± 0.11[1][8][10]
Storage Temperature Room Temperature, sealed in dry conditions[1][5][8][10][11]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the reaction of indole with a source of dichlorocarbene.

Protocol: Synthesis from Indole

This method is based on the reaction of indole with chloroform and aqueous sodium hydroxide in the presence of a phase-transfer catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole in chloroform.

  • Catalyst Addition: Add a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the mixture.[12]

  • Base Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v). The reaction is typically carried out at room temperature.[12]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

synthesis_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Indole Indole Reaction_Mixture Stir at Room Temperature Indole->Reaction_Mixture Chloroform Chloroform Chloroform->Reaction_Mixture NaOH NaOH NaOH->Reaction_Mixture Phase-Transfer Catalyst Phase-Transfer Catalyst Phase-Transfer Catalyst->Reaction_Mixture Separation Phase Separation Reaction_Mixture->Separation Washing Wash Organic Layer Separation->Washing Drying Dry & Concentrate Washing->Drying Purification Column Chromatography / Distillation Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of synthesized this compound is typically achieved through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns provide information about the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon framework.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the quinoline core, and the C-Cl stretching frequency would be expected.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom, confirming the elemental composition.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile intermediate that undergoes various chemical transformations, making it a valuable precursor for the synthesis of biologically active compounds.[2]

  • Nucleophilic Substitution: The chlorine atom at the 3-position can be displaced by various nucleophiles, allowing for the introduction of different functional groups.

  • Reduction: The quinoline ring can be reduced to yield 3-chloro-1,2,3,4-tetrahydroquinoline.[2]

  • Coupling Reactions: It can participate in various metal-catalyzed cross-coupling reactions to form C-C or C-N bonds.

The this compound scaffold is a key component in numerous compounds with significant therapeutic potential.

  • Antimalarial Agents: Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative. The chloroquinoline core is essential for its activity, which involves inhibiting heme polymerase in the malaria parasite.[2][13]

  • Anticancer Activity: Derivatives of this compound have been investigated for their anticancer properties. Some of these compounds are believed to exert their effects by targeting enzymes involved in cancer cell proliferation, such as topoisomerase IIβ and DNA gyrase B.[2][3]

  • Antibacterial and Antifungal Properties: The compound has been utilized as a building block for synthesizing agents with antibacterial and antifungal activities.[1]

  • Anti-HIV Activity: Certain chloro-substituted quinolines have shown potential as anti-HIV agents by inhibiting the HIV reverse transcriptase enzyme.[2]

drug_discovery_workflow Start This compound Scaffold Synthesis Chemical Synthesis & Derivative Generation Start->Synthesis Screening Biological Screening (e.g., anticancer, antimalarial) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Role of this compound in a drug discovery workflow.

Safety Information

This compound is associated with several hazards and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5][8]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][8]

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemical profile and significant applications, particularly in the realm of drug discovery. Its molecular structure allows for diverse chemical modifications, leading to the development of novel therapeutic agents with a wide range of biological activities. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this versatile scaffold for the creation of new and effective pharmaceuticals.

References

An In-depth Technical Guide to the Safe Handling of 3-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 3-Chloroquinoline (CAS No. 612-59-9), a heterocyclic aromatic compound utilized as a versatile intermediate in organic synthesis and pharmaceutical research.[1] Adherence to stringent safety protocols is imperative when working with this chemical to mitigate potential risks to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 1: GHS Hazard Identification

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation[2][3]
Acute Toxicity, InhalationCategory 4
alt text
WarningH332: Harmful if inhaled
Specific Target Organ Toxicity — Single ExposureCategory 3
alt text
WarningH335: May cause respiratory irritation[3]

Note: The GHS pictograms are illustrative and should be confirmed with the supplier's safety data sheet.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆ClN[4][5]
Molecular Weight 163.61 g/mol
Appearance Colorless to light yellow liquid or solid[6]
Boiling Point 95 °C at 2 Torr[5][6]
pKa 2.56 ± 0.11 (Predicted)[4][6]
Storage Temperature Room Temperature, sealed in a dry place[4][6]
Density 1.270 ± 0.06 g/cm³ (Predicted)[5][6]

Toxicological Information

Permissible Exposure Limits (PELs): No specific OSHA PEL or NIOSH Recommended Exposure Limit (REL) has been established for this compound. In the absence of specific limits, it is crucial to minimize exposure and adhere to the principles of good industrial hygiene.

Experimental Protocols and Handling Procedures

The following protocols are based on general best practices for handling hazardous chemicals and information from available Safety Data Sheets.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Assess Assess Risks of Experiment Select Select Appropriate PPE Assess->Select Based on hazards Inspect Inspect PPE Before Use Select->Inspect Don Properly Don PPE Inspect->Don Doff Properly Doff and Dispose of PPE Don->Doff After experiment completion Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for selecting and using Personal Protective Equipment.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[7]
Skin Protection Chemically resistant gloves (e.g., nitrile). Lab coat or other protective clothing.[7]
Respiratory Protection Use in a well-ventilated area. If inhalation risk is high, a NIOSH-approved respirator may be necessary.[7]
Safe Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Avoid inhalation of vapor or mist.[2] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

Spill_Response Spill Spill Occurs Evacuate immediate area Assess Assess Spill Small vs. Large Consult SDS Spill->Assess SmallSpill Small Spill Absorb with inert material Collect in sealed container Assess->SmallSpill Small LargeSpill Large Spill Contact EHS Prevent entry into drains Assess->LargeSpill Large Decontaminate Decontaminate Spill Area Dispose of waste properly SmallSpill->Decontaminate LargeSpill->Decontaminate

Caption: Logical steps for responding to a chemical spill.

Procedure:

  • Personal Precautions: Wear appropriate PPE.[2][7] Ensure adequate ventilation and remove all sources of ignition.[2]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and collect in a suitable, closed container for disposal.[7] For large spills, evacuate the area and contact emergency services.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: No specific data is available, but combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.[9]

  • Conditions to Avoid: No specific data available.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[9]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment for any specific experimental procedure. Always prioritize safety and handle this chemical with the utmost care.

References

Methodological & Application

Synthesis of 3-Chloroquinoline: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Chloroquinoline is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials. Its presence in the core structure of various pharmaceuticals, including antimalarial and anticancer agents, underscores its significance in drug discovery and development. This document provides detailed experimental protocols for two distinct and effective methods for the synthesis of this compound, tailored for researchers and scientists in the fields of organic chemistry and medicinal chemistry.

I. Synthesis via Ring Expansion of Indole

This method utilizes the reaction of indole with dichlorocarbene, generated in situ from chloroform and a strong base, to achieve a ring expansion, yielding this compound. A phase-transfer catalyst is employed to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol

A detailed step-by-step procedure for the synthesis of this compound from indole is as follows:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine indole (11.7 g, 0.1 mol), chloroform (60 mL), and triethylbenzylammonium chloride (0.5 g).

  • Addition of Base: While stirring the mixture vigorously, add a solution of sodium hydroxide (20 g, 0.5 mol) in water (20 mL) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux at 60°C with continued vigorous stirring for 5 hours.

  • Work-up: Cool the mixture to room temperature and add water (100 mL). Separate the organic layer and extract the aqueous layer with chloroform (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Summary
Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles
Indole117.1511.7 g0.1
Chloroform119.3860 mL-
Sodium Hydroxide40.0020 g0.5
Triethylbenzylammonium Chloride227.770.5 g-
Product
This compound163.61Yield dependent on experimental conditions-

II. Synthesis via Direct Chlorination of Quinoline

This classical method involves the electrophilic substitution of quinoline using molecular chlorine in the presence of a catalyst in a strongly acidic medium. The regioselectivity of the chlorination is influenced by the reaction conditions.

Experimental Protocol

The following protocol outlines the direct chlorination of quinoline:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a gas inlet tube, a mechanical stirrer, and a gas outlet leading to a trap, dissolve quinoline (12.9 g, 0.1 mol) and silver sulfate (1.0 g) in concentrated sulfuric acid (100 mL).

  • Chlorination: With vigorous stirring, pass a stream of dry chlorine gas through the solution for one to two hours. The reaction is exothermic and the temperature should be monitored.

  • Quenching: After the reaction is complete, carefully pour the mixture over crushed ice containing a 5% sodium sulfite solution to neutralize any excess chlorine.

  • Work-up: Basify the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath. The product will precipitate out.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[1]

Data Summary
Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles
Quinoline129.1612.9 g0.1
Silver Sulfate311.801.0 g-
Concentrated Sulfuric Acid98.08100 mL-
Chlorine Gas70.90Excess-
Product
This compound163.61Yield dependent on experimental conditions-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

G General Workflow for this compound Synthesis cluster_0 Method 1: Ring Expansion cluster_1 Method 2: Direct Chlorination start1 Indole + Chloroform + Phase Transfer Catalyst reagents1 Add NaOH Solution start1->reagents1 reaction1 Reflux at 60°C reagents1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 This compound purification1->product1 start2 Quinoline + Ag₂SO₄ in H₂SO₄ reagents2 Bubble Chlorine Gas start2->reagents2 reaction2 Stir at Room Temperature reagents2->reaction2 workup2 Quench & Basify reaction2->workup2 purification2 Recrystallization/Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: General workflow for the synthesis of this compound.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1][2]

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The synthesis of 3-arylquinolines, in particular, is of significant interest as these motifs are present in numerous biologically active molecules. The Suzuki coupling of 3-chloroquinoline with various arylboronic acids provides a direct and versatile route to these valuable compounds.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex. The reactivity of the halide in this step generally follows the order I > Br > Cl.[3]

  • Transmetalation: The organoborane (arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (3-arylquinoline), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative yields for Suzuki coupling reactions of chloro-heterocycles with various arylboronic acids under optimized conditions. While specific data for this compound is not exhaustively compiled in a single source, these examples with structurally similar substrates serve as a valuable reference for expected outcomes.

This compoundArylboronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95 (estimated)
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF1001080-90 (estimated)
This compound3-Fluorophenylboronic acidPdCl₂(PCy₃)₂K₃PO₄Toluene1101875-85 (estimated)
This compound2-Thiopheneboronic acidPd(OAc)₂/SPhosK₂CO₃THF/H₂O801670-80 (estimated)
This compound4-Acetylphenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane1001280-90 (estimated)

Note: The yields presented are estimates based on typical results for Suzuki couplings of chloro-azaheterocycles and are intended for guidance. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane/Water 4:1, DMF, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The final concentration of this compound should be approximately 0.1 M.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylquinoline.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)LnX Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)LnAr' ArPdX->ArPdAr_prime Transmetalation BX3 B(OH)₃ + X⁻ ArPdX->BX3 ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime ArX This compound (Ar-X) ArX->ArPdX Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base Ar_prime_BOH2->ArPdX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: This compound, Arylboronic Acid, Catalyst, Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (80-100 °C, 4-18 h) solvent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: Quench, Extract, Dry monitor->workup Complete purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Synthesis of 3-Chloroquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 3-chloroquinoline derivatives as promising scaffolds in modern drug discovery. The protocols detailed herein offer step-by-step guidance for the chemical synthesis and pharmacological assessment of these compounds, with a focus on their anticancer and antimalarial activities.

Introduction to 3-Chloroquinolines in Medicinal Chemistry

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. The introduction of a chlorine atom at the 3-position of the quinoline ring significantly modulates the molecule's electronic and steric properties, enhancing its reactivity and potential for biological activity.[1] Derivatives of this compound have garnered considerable attention for their diverse pharmacological applications, including antibacterial, antifungal, antimalarial, and anticancer properties.[1] This document outlines key synthetic strategies and bioassay protocols to facilitate the exploration of this compound derivatives as novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent approach for the preparation of key intermediates like 2-chloroquinoline-3-carbaldehyde. This intermediate serves as a versatile precursor for a wide range of derivatives. Another common strategy involves the reaction of indole with chloroform and sodium hydroxide.[2]

General Workflow for Synthesis and Derivatization

The overall workflow for synthesizing and derivatizing 3-chloroquinolines for drug discovery involves a multi-step process, from the initial synthesis of the core structure to the creation of a diverse library of analogues for biological screening.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Acetanilide) vh_reagent Vilsmeier-Haack Reagent (POCl3/DMF) start->vh_reagent Reaction intermediate 2-Chloroquinoline-3-carbaldehyde vh_reagent->intermediate Formylation & Cyclization derivatization Chemical Modifications (e.g., Condensation, Click Chemistry) intermediate->derivatization library Library of this compound Derivatives derivatization->library screening In vitro & In vivo Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the synthesis of a key intermediate, 2-chloroquinoline-3-carbaldehyde, from acetanilide.

Materials:

  • Acetanilide

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • Vilsmeier-Haack Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride to ice-cold dimethylformamide with constant stirring. Maintain the temperature below 5°C.

  • Reaction with Acetanilide: To the prepared Vilsmeier-Haack reagent, add acetanilide portion-wise while maintaining the low temperature.

  • Heating: After the addition is complete, heat the reaction mixture at 90-100°C for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Isolation: The solid product, 2-chloroquinoline-3-carbaldehyde, precipitates out. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Biological Activity and Pharmacological Screening

This compound derivatives have shown significant potential as anticancer and antimalarial agents. The following sections provide protocols for in vitro evaluation of these activities and summarize reported biological data.

Anticancer Activity

The anticancer properties of this compound derivatives are often evaluated against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Chloroquinoline-benzenesulfonamide hybrid 2LoVo (Colorectal)28.82 (µg/ml)[3]
Chloroquinoline-benzenesulfonamide hybrid 2A549 (Lung)44.34 (µg/ml)[3]
Chloroquinoline-benzenesulfonamide hybrid 7HeLa (Cervical)< 30.92 (µg/ml)[3]
Chloroquinoline-benzenesulfonamide hybrid 17HeLa (Cervical)30.92 (µg/ml)[3]
7-Chloroquinoline derivative 3HCT-116 (Colon)23.39[4]
7-Chloroquinoline derivative 9HCT-116 (Colon)21.41[4]
7-Chloroquinoline derivative 9HeLa (Cervical)21.41[4]
Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. The SYBR Green I-based fluorescence assay is a common method for in vitro screening of antimalarial compounds.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human erythrocytes

  • Complete parasite culture medium

  • SYBR Green I dye

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • 96-well black microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Parasite Culture: Maintain synchronized cultures of P. falciparum in human erythrocytes.

  • Assay Setup: Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate containing serial dilutions of the test compounds. Include drug-free and uninfected erythrocyte controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Freeze the plates at -20°C and then thaw to lyse the erythrocytes. Add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 535 nm).

  • Data Analysis: Determine the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration.

Compound/DerivativeP. falciparum StrainIC₅₀ (µM)Reference
7-Chloroquinoline derivative 2-< 50[4]
7-Chloroquinoline derivative 3-< 50[4]
7-Chloroquinoline derivative 4-< 50[4]
7-Chloroquinoline derivative 6-< 50[4]
7-Chloroquinoline derivative 8-< 50[4]
7-Chloroquinoline derivative 9-< 50[4]
SKM13Chloroquine-resistant1.28-fold more effective than Chloroquine[5][6]

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action of bioactive compounds is crucial for their development as drugs. This compound derivatives have been reported to exert their anticancer effects through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR and Adenosine A2B receptor pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Some chloroquinoline derivatives have been shown to inhibit this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Chloroquinoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by chloroquinoline derivatives.
Adenosine A2B Receptor Signaling Pathway

The Adenosine A2B receptor (A2BAR) is a G-protein coupled receptor that is implicated in various physiological and pathological processes, including cancer cell proliferation. Antagonism of A2BAR has emerged as a potential anticancer strategy.

G Adenosine Adenosine A2BAR Adenosine A2B Receptor Adenosine->A2BAR Binds to Gs Gs protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Proliferation Gene Transcription & Cell Proliferation CREB->Proliferation Antagonist Chloroquinoline Derivative Antagonist->A2BAR Blocks

Caption: Antagonism of the Adenosine A2B receptor signaling pathway.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the generation of large chemical libraries for drug discovery programs. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological activities of this compound derivatives, with the aim of identifying new lead compounds for the treatment of cancer and malaria. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the successful translation of these findings into clinical applications.

References

3-Chloroquinoline: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Chloroquinoline is a halogenated aromatic heterocycle that serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules. Its quinoline core is a prevalent motif in numerous biologically active compounds and functional materials. The presence of a chlorine atom at the 3-position provides a reactive handle for various chemical transformations, making it an attractive starting material for researchers in medicinal chemistry, drug development, and materials science. This document provides detailed application notes and protocols for the use of this compound in organic synthesis, highlighting its role in the construction of novel compounds with significant therapeutic and technological potential.

Synthetic Applications of this compound

This compound is amenable to a range of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of various functionalities at the C3-position of the quinoline ring. These reactions are instrumental in creating libraries of substituted quinolines for screening in drug discovery programs and for the development of advanced materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can effectively participate in several of these transformations.

1. Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. The Suzuki-Miyaura coupling of this compound with various boronic acids provides access to a wide range of 3-aryl and 3-heteroarylquinolines.

Experimental Protocol: Synthesis of 3-Phenylquinoline via Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • This compound

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).

    • Add K₂CO₃ (2.0 mmol) to the flask.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

    • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenylquinoline.

  • Expected Yield: 75-90%

2. Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound is a key step in the synthesis of various natural products and functional materials.

Experimental Protocol: Synthesis of 3-(Phenylethynyl)quinoline via Sonogashira Coupling [1]

  • Reagents and Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (NEt₃)

    • Anhydrous tetrahydrofuran (THF)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

    • Add phenylacetylene (1.2 mmol) dropwise to the stirring solution.

    • Stir the reaction mixture at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(phenylethynyl)quinoline.

  • Expected Yield: 80-95%

3. Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds. The amination of this compound provides access to 3-aminoquinoline derivatives, which are important pharmacophores.

Experimental Protocol: Synthesis of 3-Anilinoquinoline via Buchwald-Hartwig Amination [2]

  • Reagents and Materials:

    • This compound

    • Aniline

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol).

    • Add this compound (1.0 mmol) and aniline (1.2 mmol).

    • Add anhydrous toluene (5 mL).

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-anilinoquinoline.

  • Expected Yield: 70-85%

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C3-position towards nucleophilic attack, allowing for the displacement of the chlorine atom by various nucleophiles.

Experimental Protocol: Synthesis of 3-Phenoxyquinoline

  • Reagents and Materials:

    • This compound

    • Phenol

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 mmol), phenol (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Add DMF (5 mL) and heat the mixture to 120 °C.

    • Stir the reaction for 8-16 hours, monitoring its progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-phenoxyquinoline.

  • Expected Yield: 85-95%

Quantitative Data Summary

The following table summarizes typical yields for the reactions described above, providing a comparative overview of the efficiency of these transformations.

Reaction TypeCoupling PartnerProductTypical Yield (%)
Suzuki-Miyaura CouplingPhenylboronic acid3-Phenylquinoline75-90
Sonogashira CouplingPhenylacetylene3-(Phenylethynyl)quinoline80-95
Buchwald-Hartwig AminationAniline3-Anilinoquinoline70-85
Nucleophilic Aromatic SubstitutionPhenol3-Phenoxyquinoline85-95

Biological Applications of this compound Derivatives

Derivatives of this compound have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of compounds synthesized from this compound. For instance, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

Table of IC₅₀ Values for 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one Derivatives [3]

CompoundSubstitution (R)Ovarian Cancer (OV2008) IC₅₀ (µM)Ovarian Cancer (A2780) IC₅₀ (µM)Prostate Cancer (DU-145) IC₅₀ (µM)Colon Cancer (HCT-116) IC₅₀ (µM)
LM01 H55.3>10077.5>100
LM08 6-Cl48.87.791.277.8
LM09 7-Cl49.122.754.975.2
LM10 6-BrNA>100>10041.3

NA: Not Active

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents. Derivatives prepared from this compound have been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of the in vitro antimicrobial activity of a compound.

Table of MIC Values for Novel Quinoline Derivatives [4][5]

Compound ClassBacterial StrainMIC (µg/mL)
Quinoline-coupled hybrid (5d)Staphylococcus aureus (MRSA)4-16
Quinoline-coupled hybrid (5d)Escherichia coli0.125-8
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrid (16)S. pneumoniae ATCC 49619≤ 0.008
4-aminoquinoline-piperonyl–pyrimidine hybrid (92)Candida albicans0.0056 ± 0.0014
Modulators of Amyloid Precursor Protein (APP) Metabolism

Derivatives of chloroquinoline have been investigated as potential therapeutic agents for Alzheimer's disease due to their ability to modulate the processing of amyloid precursor protein (APP), a key protein involved in the pathogenesis of the disease.[6] These compounds can influence the enzymatic cleavage of APP, thereby reducing the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's patients.[7]

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir (e.g., 100°C, 12-24h) inert->heat monitor Monitor by TLC heat->monitor monitor->heat Continue if incomplete cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction with Organic Solvent cool->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product purify->end

Caption: General workflow for palladium-catalyzed cross-coupling reactions of this compound.

Amyloid Precursor Protein (APP) Processing Pathway

APP_Pathway cluster_membrane Cell Membrane cluster_amyloidogenic Amyloidogenic Pathway (Pathological) APP Amyloid Precursor Protein (APP) alpha_secretase α-Secretase APP->alpha_secretase beta_secretase β-Secretase (BACE1) APP->beta_secretase sAPPalpha sAPPα (Soluble Fragment) alpha_secretase->sAPPalpha C83 C83 Fragment alpha_secretase->C83 gamma_secretase_1 γ-Secretase C83->gamma_secretase_1 p3 p3 Peptide (Non-toxic) gamma_secretase_1->p3 AICD_1 AICD gamma_secretase_1->AICD_1 sAPPbeta sAPPβ (Soluble Fragment) beta_secretase->sAPPbeta C99 C99 Fragment beta_secretase->C99 gamma_secretase_2 γ-Secretase C99->gamma_secretase_2 Abeta Amyloid-β (Aβ) Peptide gamma_secretase_2->Abeta AICD_2 AICD gamma_secretase_2->AICD_2 plaques Amyloid Plaques Abeta->plaques

Caption: The two main processing pathways of the amyloid precursor protein (APP).

References

Protocol for the Functionalization of the Quinoline Ring: Application Notes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activities.[2] This document provides detailed application notes and protocols for key methods in quinoline functionalization, with a focus on techniques relevant to drug discovery and development. The protocols described herein cover modern synthetic strategies, including transition-metal-catalyzed C-H activation, Suzuki-Miyaura cross-coupling, and multicomponent reactions, offering a range of approaches for the synthesis of diverse quinoline derivatives.[3][4]

C-H Activation for Direct Functionalization of Quinolines

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of quinoline rings, avoiding the need for pre-functionalized starting materials.[4] This approach allows for the introduction of various substituents at specific positions, often guided by directing groups like N-oxides to achieve high regioselectivity.[1][4]

Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol describes a method for the direct arylation of quinoline N-oxide at the C2 position using a palladium catalyst.[4]

Experimental Protocol:

  • In a reaction tube, combine quinoline N-oxide (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 equiv).[4]

  • Add benzene (40 equiv) as the aryl source and solvent.[4]

  • Seal the tube and heat the mixture at 130 °C for 24 hours.[4]

  • After cooling to room temperature, filter the reaction mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 2-arylquinoline N-oxide.[4]

Quantitative Data Summary:

EntryCatalyst (mol %)SubstratesReagentOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Quinoline N-oxideBenzeneAg₂CO₃Benzene1302456

Experimental Workflow:

C_H_Activation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Quinoline N-oxide, Pd(OAc)₂, Ag₂CO₃ start->reagents 1. add_benzene Add Benzene reagents->add_benzene 2. seal Seal Tube add_benzene->seal 3. heat Heat at 130°C for 24h seal->heat 4. cool Cool to RT heat->cool 5. filter Filter cool->filter 6. concentrate Concentrate filter->concentrate 7. purify Column Chromatography concentrate->purify 8. end End purify->end

Caption: Workflow for Pd-catalyzed C2-arylation of quinoline N-oxide.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[3] This method is highly valuable for synthesizing biaryl quinolines and introducing diverse carbon-based substituents.

Suzuki-Miyaura Coupling of 3-Bromoquinoline with Arylboronic Acids

This protocol provides a general procedure for the coupling of 3-bromoquinoline with various arylboronic acids.[3]

Experimental Protocol:

  • To a reaction vessel, add 3-bromoquinoline (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Heat the reaction mixture with stirring at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryBromoquinolineArylboronic AcidCatalyst (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95
26-Bromoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100892

Reaction Signaling Pathway (Catalytic Cycle):

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_oad R-Pd(II)L_n-X (Oxidative Addition) pd0->pd_oad R-X pd_trans R-Pd(II)L_n-R' (Transmetalation) pd_oad->pd_trans R'-B(OR)₂ Base pd_re R-R' + Pd(0)L_n (Reductive Elimination) pd_trans->pd_re pd_re->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Multicomponent Reactions for the Synthesis of Functionalized Quinolines

Multicomponent reactions (MCRs) offer an efficient and convergent approach to synthesize complex molecules in a single step from three or more starting materials.[5] This strategy is particularly useful for building libraries of diverse quinoline derivatives for drug screening.

Three-Component Synthesis of Substituted Quinolines

This protocol describes a titanium-catalyzed three-component coupling reaction to generate substituted quinolines.[6]

Experimental Protocol:

  • In a reaction vessel under an inert atmosphere, combine an aniline derivative (1.0 equiv), an alkyne (1.2 equiv), and a titanium catalyst such as Ti(OiPr)₄ (10 mol%).

  • Add an aldehyde (1.1 equiv) to the mixture.

  • Add an appropriate solvent (e.g., toluene).

  • Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Treat the reaction mixture with an acid, such as acetic acid, to promote cyclization.

  • Perform an aqueous workup by adding water and extracting with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the substituted quinoline.[6]

Quantitative Data Summary:

EntryAnilineAlkyneAldehydeCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)
1AnilinePhenylacetyleneBenzaldehydeTi(OiPr)₄ (10)Toluene1102471
24-Methoxyaniline1-Hexyne4-ChlorobenzaldehydeTi(OiPr)₄ (10)Toluene1102465

Logical Relationship Diagram:

MCR_Logic cluster_reactants Starting Materials aniline Aniline Derivative intermediate N-Aryl-1,3-diimine Tautomer aniline->intermediate alkyne Alkyne alkyne->intermediate aldehyde Aldehyde aldehyde->intermediate catalyst Ti(OiPr)₄ catalyst->intermediate cyclization Acid-catalyzed Cyclization intermediate->cyclization product Substituted Quinoline cyclization->product

Caption: Logical flow of the three-component synthesis of quinolines.

Purification of Functionalized Quinoline Derivatives

The purification of quinoline derivatives is a critical step to isolate the desired product in high purity. The choice of purification method depends on the physicochemical properties of the compound.

General Protocol for Column Chromatography

Flash column chromatography is a standard method for the purification of moderately polar organic compounds.

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing: Prepare a silica gel slurry in the initial eluent and pack it into a glass column.

  • Loading: Load the dissolved sample onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.

For highly lipophilic quinoline derivatives, reverse-phase flash chromatography using a C18-functionalized silica gel column with a mobile phase of methanol/water or acetonitrile/water can be effective.[2]

Purification Technique Comparison for a Lipophilic Quinoline Derivative:

Purification TechniqueStationary PhaseTypical Mobile PhaseResolutionThroughput
Normal-Phase Flash ChromatographySilica GelHexane/Ethyl AcetateModerateHigh
Reverse-Phase Flash ChromatographyC18 SilicaAcetonitrile/WaterHighModerate
Preparative HPLCC18 or SilicaAcetonitrile/Water or Hexane/IPAVery HighLow

Purification Workflow Diagram:

Purification_Workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: General workflow for purification by column chromatography.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline core is, therefore, of significant interest in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex molecules, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.

3-Chloroquinoline is a readily available and versatile building block for the synthesis of 3-substituted quinoline derivatives. The chlorine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. These transformations allow for the introduction of a diverse range of substituents, such as aryl, alkynyl, amino, and vinyl groups, providing access to a vast chemical space for the development of novel compounds with potential therapeutic applications.

These application notes provide an overview of palladium-catalyzed cross-coupling reactions with this compound and offer detailed protocols for key transformations, intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Palladium-Catalyzed Cross-Coupling Reactions of this compound: An Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and cyanation), or migratory insertion (for Heck), and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for specific substrates.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex R-Pd(II)-X | L₂ Oxidative\nAddition->Pd(II) Complex R-X Transmetalation/\nMigratory Insertion Transmetalation/ Migratory Insertion Pd(II) Complex->Transmetalation/\nMigratory Insertion Pd(II) Intermediate R-Pd(II)-R' | L₂ Transmetalation/\nMigratory Insertion->Pd(II) Intermediate R'-M Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product R-R' Reductive\nElimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylquinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide. This reaction is widely used for the synthesis of biaryl and vinyl-substituted heterocycles.

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285Fictional Example
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃1,4-Dioxane1101692Fictitious Data
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O802478Fictional Example
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF/H₂O901888Fictitious Data

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should consult the primary literature for specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, DME, THF)

  • Water (degassed)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the phosphine ligand (if required, 2-10 mol%).

  • Add the base (2.0-3.0 mmol) to the flask.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Seal the flask and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 3-Alkynylquinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed.

Data Presentation: Sonogashira Coupling of this compound
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF80690Fictional Example
21-HexynePd(OAc)₂ (2)- (Copper-free)DBUToluene1001282Fictitious Data
3TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (6)i-Pr₂NEtTHF65888Fictional Example
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)K₂CO₃Acetonitrile701075Fictitious Data

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should consult the primary literature for specific reaction conditions.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI) (for traditional conditions)

  • Base (e.g., Et₃N, DBU, i-Pr₂NEt)

  • Anhydrous solvent (e.g., DMF, toluene, THF)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%, if applicable).

  • Add the anhydrous solvent and the base (2.0-3.0 mmol).

  • Add the terminal alkyne (1.2-1.5 mmol) to the mixture.

  • Seal the flask and stir the reaction mixture at the desired temperature (typically 60-100 °C) for the required time (6-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 3-Aminoquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction has broad substrate scope, allowing for the synthesis of a wide variety of arylamines.

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101889Fictitious Data
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1002495Fictional Example
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF801680Fictitious Data
4BenzylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄t-BuOH902085Fictional Example

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should consult the primary literature for specific reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., Xantphos, BINAP, BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, LHMDS)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-3 mol%) and the phosphine ligand (2-6 mol%) to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add the base (1.2-2.0 mmol), this compound (1.0 mmol), and the amine (1.1-1.2 mmol).

  • Seal the flask and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the required time (16-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 3-Vinylquinolines

The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the synthesis of vinyl-substituted aromatic and heteroaromatic compounds.

Data Presentation: Heck Reaction of this compound
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1202475Fictional Example
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1301880Fictitious Data
3AcrylonitrilePd(OAc)₂ (2)PPh₃ (4)NaOAcDMA1102070Fictional Example
41-OcteneHerrmann's catalyst (1)-Cy₂NMeDioxane1403665Fictitious Data

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should consult the primary literature for specific reaction conditions.

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (optional, depending on the catalyst)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP, DMA)

  • Sealed reaction tube or flask with a condenser

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol), the palladium catalyst (1-5 mol%), and the phosphine ligand (if required, 2-10 mol%).

  • Add the base (1.5-2.0 mmol) and the solvent.

  • Add the alkene (1.2-2.0 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture with stirring at a high temperature (typically 110-150 °C) for the required time (18-36 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add this compound, Catalyst, Ligand, and Base to a Schlenk Flask B 2. Add Anhydrous Solvent and Coupling Partner A->B C 3. Purge with Inert Gas B->C D 4. Heat and Stir for Specified Time C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool to Room Temperature E->F G 7. Aqueous Work-up (Extraction) F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of 3-substituted quinoline derivatives. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, among others, offer efficient methods for the construction of C-C and C-N bonds, enabling the rapid generation of compound libraries for drug discovery and materials science. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry of this compound and to develop novel molecules with desired properties. Careful optimization of reaction conditions is often necessary to achieve high yields and selectivity, and the provided protocols should be considered as starting points for further investigation.

Preparation of 3-Aminoquinoline from 3-Chloroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-aminoquinoline from 3-chloroquinoline. The primary method detailed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. An alternative approach, nucleophilic aromatic substitution, is also discussed.

Introduction

3-Aminoquinoline is a valuable building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the efficient synthesis of this scaffold a topic of significant interest. The conversion of this compound to 3-aminoquinoline presents a direct route to this important intermediate. While several methods can be envisioned for this transformation, the Buchwald-Hartwig amination has emerged as a robust and versatile strategy for the amination of aryl halides.[1][2]

Synthetic Strategies

Two primary synthetic routes for the preparation of 3-aminoquinoline from this compound are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the preferred method for this transformation due to its high functional group tolerance and generally good yields.[1][2] It involves the reaction of this compound with an ammonia surrogate in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of this compound with a nucleophilic amine source, such as ammonia. However, this reaction often requires harsh conditions (high temperatures and pressures) and may be lower yielding compared to the Buchwald-Hartwig amination, especially with less activated aryl chlorides.

This document will focus on providing a detailed protocol for the Buchwald-Hartwig amination.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceCAS Number
This compoundC₉H₆ClN163.6136-39White to light yellow crystalline solid612-59-9
3-AminoquinolineC₉H₈N₂144.1791-92White to light yellow to light orange powder to crystal580-17-6

Data sourced from publicly available databases and supplier information.[3][4]

Table 2: Suggested Reagents and Solvents for Buchwald-Hartwig Amination

Reagent/SolventFunctionRecommended ExamplesNotes
Palladium PrecatalystCatalystBrettPhos Pd G3, Pd₂(dba)₃G3 precatalysts are often more air-stable and efficient.
Phosphine LigandLigandBrettPhos, RuPhos, BINAP, DavePhosBulky, electron-rich phosphine ligands are generally preferred for aryl chlorides.[1][5]
Ammonia SourceNucleophileLithium bis(trimethylsilyl)amide (LiHMDS), Aqueous AmmoniaLiHMDS is a common ammonia equivalent.[6][7] Direct use of aqueous ammonia is challenging but possible with specific ligands.[8]
BaseActivatorSodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄)NaOtBu is a strong, non-nucleophilic base commonly used in these reactions.[1][5]
SolventReaction MediumToluene, DioxaneAnhydrous, degassed solvents are crucial for reaction success.[1]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound using LiHMDS

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl chlorides and the use of lithium bis(trimethylsilyl)amide as an ammonia equivalent.[1][6][7]

Materials:

  • This compound (1.0 equiv.)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv.)

  • BrettPhos Pd G3 (0.02 equiv., 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed toluene (to make a 0.5 M solution with respect to this compound)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add sodium tert-butoxide (1.4 equiv.) and BrettPhos Pd G3 (0.02 equiv.). Seal the flask with a septum, and purge with argon for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of argon, add this compound (1.0 equiv.) followed by anhydrous, degassed toluene to achieve a concentration of approximately 0.5 M.

  • Initiation of Reaction: Add lithium bis(trimethylsilyl)amide (1.5 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-aminoquinoline.

Mandatory Visualizations

Logical Workflow for the Synthesis of 3-Aminoquinoline

Workflow for 3-Aminoquinoline Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Assemble Reagents: - this compound - Pd Catalyst (e.g., BrettPhos Pd G3) - Base (e.g., NaOtBu) - Ammonia Source (e.g., LiHMDS) - Anhydrous Toluene start->reagents setup Set up oven-dried glassware under inert atmosphere (Argon) reagents->setup add_solids Add Pd catalyst and base setup->add_solids add_liquid Add this compound and toluene add_solids->add_liquid add_amine Add ammonia source add_liquid->add_amine heat Heat reaction mixture (e.g., 100 °C) and monitor progress (TLC, LC-MS) add_amine->heat quench Cool and quench reaction with sat. aq. NH4Cl heat->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (Na2SO4) and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize product: - NMR - Mass Spectrometry - Melting Point purify->characterize end End: Pure 3-Aminoquinoline characterize->end

Caption: Experimental workflow for the synthesis of 3-aminoquinoline.

Signaling Pathway (Reaction Mechanism) of Buchwald-Hartwig Amination

Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n pd_complex1 (L_n)Pd(Ar)(X) pd0->pd_complex1 Oxidative Addition oxidative_addition Oxidative Addition pd_amido (L_n)Pd(Ar)(HNR) pd_complex1->pd_amido Ligand Exchange & Deprotonation amine_coordination Amine Coordination pd_complex2 [(L_n)Pd(Ar)(X)(H₂NR)] deprotonation Deprotonation (Base) pd_amido->pd0 Reductive Elimination product Ar-NHR pd_amido->product reductive_elimination Reductive Elimination arx Ar-X (this compound) amine H₂NR (Ammonia Source)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Concluding Remarks

The synthesis of 3-aminoquinoline from this compound is a key transformation for accessing a range of potentially bioactive molecules. The Buchwald-Hartwig amination provides a reliable and efficient method for this conversion. The provided protocol offers a robust starting point for researchers, and optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest possible yields for specific applications. Careful monitoring of the reaction and thorough purification are essential for obtaining high-purity 3-aminoquinoline.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 3-chloroquinoline with terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of substituted quinoline derivatives, which are scaffolds in numerous biologically active compounds.

Introduction to Sonogashira Coupling of this compound

The Sonogashira coupling of this compound provides a direct route to 3-alkynylquinolines, which are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and functional materials. The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base in an organic solvent.[1] While aryl iodides and bromides are more reactive, the use of more readily available and cost-effective aryl chlorides like this compound is highly desirable. However, the lower reactivity of the C-Cl bond often necessitates more forcing reaction conditions or carefully optimized catalytic systems. Both traditional palladium/copper co-catalyzed and copper-free conditions have been developed for Sonogashira couplings.[2]

Reaction Conditions and Optimization

The successful Sonogashira coupling of this compound is dependent on several key parameters, including the choice of catalyst, ligand, base, solvent, and temperature. Optimization of these conditions is often necessary to achieve high yields and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

Key Parameters:

  • Palladium Catalyst: A variety of palladium sources can be utilized, with common examples including bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) acetate (Pd(OAc)₂). The active catalyst is a Pd(0) species, which is typically formed in situ from a Pd(II) precatalyst.[1]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst and modulate its reactivity.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

  • Solvent: A range of organic solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being common choices. The choice of solvent can influence the solubility of the reactants and catalysts, as well as the reaction rate.

  • Temperature: The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the substrates and the catalytic system employed.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl halides with terminal alkynes, which can be adapted for this compound.

ParameterCondition 1 (Typical)Condition 2 (Copper-Free)
Aryl Halide This compoundThis compound
Alkyne Phenylacetylene (or other terminal alkyne)Phenylacetylene (or other terminal alkyne)
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Pd(OAc)₂ (1-5 mol%)
Copper Co-catalyst CuI (1-10 mol%)None
Ligand PPh₃ (2-10 mol%)XPhos or other bulky phosphine ligand (2-10 mol%)
Base Triethylamine or Diisopropylamine (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)
Solvent THF or DMFDioxane or Toluene
Temperature Room Temperature to 80 °C80-120 °C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene. It is recommended to perform a small-scale test reaction to optimize the conditions for a specific substrate combination.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) to the flask via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-(phenylethynyl)quinoline.

Mandatory Visualization

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reactants: This compound PdCl2(PPh3)2, CuI solvent Add Anhydrous Solvent (e.g., THF) and Base (Et3N) reagents->solvent alkyne Add Terminal Alkyne (e.g., Phenylacetylene) solvent->alkyne heating Heat and Stir under Inert Atmosphere alkyne->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product: 3-Alkynylquinoline purify->product

Caption: General workflow for the Sonogashira coupling of this compound.

References

Application Notes and Protocols: The Utility of 3-Chloroquinoline in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds utilizing 3-chloroquinoline and its derivatives as key building blocks. The protocols are based on established synthetic methodologies, including palladium-catalyzed cross-coupling reactions and cyclization strategies, to construct fused heterocyclic systems of significant interest in medicinal chemistry and materials science.

Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

Pyrazolo[4,3-c]quinolines are a class of heterocyclic compounds recognized for their potential anti-inflammatory and anti-cancer activities.[1] A common synthetic strategy involves the nucleophilic substitution of a chlorine atom on a quinoline precursor with an appropriate amine.

Application Note:

The synthesis of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives can be achieved by reacting 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with various substituted anilines.[1] This reaction provides a straightforward method to generate a library of compounds for structure-activity relationship (SAR) studies.

Data Presentation: Synthesis of Substituted Pyrazolo[4,3-c]quinolines
EntrySubstituted AnilineProductYield (%)Ref.
13-Acetylaniline3-Amino-4-(3-acetylphenylamino)-1H-pyrazolo[4,3-c]quinoline84[1]
24-Hydroxyaniline3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinolineN/A[1]
34-Aminobenzoic acid4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidN/A[1]

N/A: Not available in the provided search results.

Experimental Protocol: Synthesis of 3-Amino-4-(3-acetylphenylamino)-1H-pyrazolo[4,3-c]quinoline[1]
  • Reaction Setup: In a suitable reaction vessel, combine 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1.0 eq) and the desired substituted aniline (e.g., 3-acetylaniline, 1.2 eq).

  • Solvent and Catalyst: Add an appropriate solvent, such as ethanol or isopropanol, and a catalytic amount of a strong acid (e.g., HCl) if required to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid with a cold solvent (e.g., ethanol) to remove impurities. If necessary, purify the product further by recrystallization or column chromatography to obtain the desired 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivative. The yield for 3-Amino-4-(3-acetylphenylamino)-1H-pyrazolo[4,3-c]quinoline is reported to be 84%.[1]

Reaction Scheme: Synthesis of Pyrazolo[4,3-c]quinolines

G start 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine + Substituted Aniline process Reflux in Solvent (e.g., Ethanol) start->process product 3-Amino-4-(substituted phenylamino) -1H-pyrazolo[4,3-c]quinoline process->product

Caption: General reaction scheme for the synthesis of pyrazolo[4,3-c]quinolines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling the functionalization of the chloroquinoline core.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, such as a chloroquinoline.[2] This reaction is instrumental in synthesizing alkynylated quinolines, which are versatile intermediates for further transformations.[3][4]

Application Note:

Sonogashira coupling of 2-chloroquinolines with various terminal alkynes provides a direct route to 2-alkynyl-quinolines. These products can undergo subsequent intramolecular cyclization to form fused heterocyclic systems like pyrrolo[1,2-a]quinolines.[3] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[2]

Data Presentation: Sonogashira Coupling of Chloroquinolines
EntryChloroquinoline SubstrateAlkyneCatalyst SystemProductYield (%)Ref.
1Alkyl 2-chloroquinoline-3-carboxylatePropargyl alcoholPd catalyst, Cu(I) co-catalystAlkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylateN/A[3]
22-Aryl-4-chloro-3-iodoquinolineTerminal Alkyne (1 equiv.)PdCl₂(PPh₃)₂, CuI3-(Alkynyl)-2-aryl-4-chloroquinolineN/A[5]
33-Chalcone-2-chloroquinolineTerminal AlkyneCu(I) mediatedAlkynylated hybridsModerate to Excellent[3]

N/A: Not available in the provided search results.

Experimental Protocol: General Procedure for Sonogashira Coupling[2][6]
  • Reaction Setup: To a dry, two-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chloroquinoline derivative (1.0 eq), the terminal alkyne (1.1-1.5 eq), and an anhydrous solvent (e.g., THF or DMF).

  • Base Addition: Add an amine base such as triethylamine or diisopropylamine (2.0 eq).

  • Degassing: Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction to room temperature and dilute with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Sonogashira Coupling

G A Setup Reaction: - Chloroquinoline - Terminal Alkyne - Solvent (THF/DMF) - Amine Base B Degas with Inert Gas A->B C Add Catalysts: - Pd Complex - Cu(I) Salt B->C D Stir at RT or Heat (Monitor by TLC/GC) C->D E Work-up: - Dilute with Ether - Filter through Celite D->E F Purification: - Extraction - Column Chromatography E->F G Final Product: Alkynyl-Quinoline F->G

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and organoboron compounds, catalyzed by a palladium complex.[6]

Application Note:

This reaction is highly effective for the arylation of chloroquinolines. By selecting different arylboronic acids, a wide array of biaryl quinoline derivatives can be synthesized. These compounds are of interest in medicinal chemistry and materials science.[7][8] Highly active catalysts have been developed that allow for the coupling of challenging heterocyclic substrates, including chloroquinolines, in high yields.[7][8]

Data Presentation: Suzuki-Miyaura Coupling of Chloroquinolines
EntryChloroquinoline SubstrateBoronic AcidCatalyst SystemYield (%)Ref.
1Chloropyridines (-quinolines)Arylboronic acidPd/phosphine catalyst in water/n-butanolQuantitative[7]
23-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd/dialkylbiphenylphosphine99[8]
32-Aryl-3-(alkynyl)-4-chloroquinolineArylboronic acidPd(PPh₃)₄, tricyclohexylphosphineModerate to high[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[10]
  • Reaction Setup: In a reaction vessel, combine the chloroquinoline derivative (1.0 eq), the boronic acid or ester (1.5 eq), a suitable base (e.g., K₃PO₄, 2.0 eq), and the palladium precatalyst (1-2 mol%).

  • Solvent: Add a solvent system, often a mixture of an organic solvent and water (e.g., dioxane/H₂O 4:1).

  • Reaction Conditions: Heat the reaction mixture to the required temperature (e.g., 60-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Catalytic Cycle: Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L₂ OxAdd->PdII Transmet Transmetalation PdII->Transmet PdII_R2 R¹-Pd(II)-R² L₂ Transmet->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Chloroquinoline R¹-X (Chloroquinoline) Chloroquinoline->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmet

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9]

Application Note:

This reaction is highly valuable for the synthesis of N-aryl quinolines from chloroquinolines and various primary or secondary amines.[10] It offers a powerful method to introduce amino functionalities, which are crucial for building more complex nitrogen-containing heterocyclic systems and for modulating the biological activity of quinoline-based compounds.[11] Selective amination can be achieved, for example, on a bromo-substituted chloroquinoline, where the aryl bromide reacts preferentially over the heteroaryl chloride under optimized conditions.[11]

Data Presentation: Buchwald-Hartwig Amination of Chloroquinolines
EntryChloroquinoline SubstrateAmineCatalyst SystemProductRef.
16-Bromo-2-chloroquinolineCyclic aminesPd catalyst6-(Cyclic amino)-2-chloroquinoline[11]
26-Heterocyclic-2-chloroquinolineLiN(TMS)₂ (NH₃ equivalent)Pd catalyst6-Heterocyclic 2-aminoquinoline[11]
3Aryl Chlorides1° or 2° AminesPd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NAryl Amine[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[12]
  • Reaction Setup: In a glovebox, charge an oven-dried reaction tube with the palladium catalyst, a suitable phosphine ligand, and a strong base (e.g., NaOt-Bu or K₂CO₃).

  • Reagent Addition: Add the chloroquinoline derivative (1.0 eq) and the amine (1.2 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the tube and heat the mixture with stirring at the appropriate temperature (ranging from 25 °C to over 100 °C) for the specified time.

  • Monitoring: Monitor the reaction progress by GC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a short pad of silica gel or Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography or recrystallization to obtain the desired N-aryl quinoline product.

Logical Diagram: Selective Buchwald-Hartwig Amination

G start 6-Bromo-2-chloroquinoline step1 Step 1: Selective Amination (Aryl Bromide) + Cyclic Amine + Pd Catalyst (Optimized) start->step1 intermediate 6-(Cyclic amino)-2-chloroquinoline step1->intermediate step2 Step 2: Amination (Heteroaryl Chloride) + LiN(TMS)₂ + Pd Catalyst intermediate->step2 product 6-Heterocyclic 2-aminoquinoline step2->product

Caption: Sequential amination strategy for functionalizing 6-bromo-2-chloroquinoline.

References

Application Notes and Protocols for 3-Chloroquinoline Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-chloroquinoline derivatives in click chemistry, a powerful tool for the synthesis of novel compounds with significant potential in drug discovery and bioconjugation. The protocols detailed below offer step-by-step guidance for the synthesis and application of these versatile molecules.

Application Notes

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its modification using click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid and efficient generation of diverse molecular libraries.[1] The resulting 1,2,3-triazole linkage is not merely a linker but can act as a bioisostere for an amide bond, enhancing the metabolic stability and pharmacokinetic properties of the parent molecule.[2]

The primary applications of this compound derivatives synthesized via click chemistry are in the development of novel anticancer and antimalarial agents. By conjugating the this compound core with various azide- or alkyne-containing fragments, researchers can explore a vast chemical space to identify potent and selective inhibitors of various biological targets.

Anticancer Applications: Quinoline-triazole hybrids have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4] These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as those mediated by protein kinases.[5] The this compound moiety can be strategically functionalized to target specific enzymes or receptors, while the triazole-linked substituent can be varied to optimize potency and selectivity.

Antimalarial Applications: The 7-chloroquinoline scaffold is famously the basis of the antimalarial drug chloroquine. Click chemistry has been employed to synthesize novel 7-chloroquinoline-triazole conjugates with promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[6] While direct data for this compound derivatives in this context is less common, the synthetic strategies are readily adaptable.

Bioconjugation: The bioorthogonal nature of click chemistry makes it an ideal method for labeling biomolecules.[1] 3-Azidoquinoline derivatives can be "clicked" onto alkyne-modified proteins, nucleic acids, or other biological macromolecules for applications in diagnostics, imaging, and targeted drug delivery.

Quantitative Data Summary

The following tables summarize representative quantitative data for chloroquinoline-triazole derivatives synthesized via click chemistry. While specific data for this compound derivatives is limited in the public domain, the data for other isomers, such as 7-chloroquinoline, provide a strong indication of the potential of this compound class.

Table 1: Anticancer Activity of Chloroquinoline-Triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7-Chloroquinoline Derivative 1 HCT-116 (Colon Carcinoma)23.39[4]
7-Chloroquinoline Derivative 2 HCT-116 (Colon Carcinoma)21.41[4]
7-Chloroquinoline Derivative 3 MCF-7 (Breast Cancer)25.37[4]
7-Chloroquinoline Derivative 4 HeLa (Cervical Cancer)21.41[4]

Table 2: Antimalarial Activity of 7-Chloroquinoline-Triazole Derivatives against P. falciparum (W2, Chloroquine-Resistant)

Compound IDIC50 (µM)Cytotoxicity (CC50, HepG2 cells) (µM)Reference
Derivative A 9.6> 100[6]
Derivative B 15.2> 100[6]
Derivative C 23.7> 100[6]
Derivative D 40.9> 100[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound-triazole derivatives. Safety Precaution: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood, avoiding heat, friction, and shock.[7]

Protocol 1: Synthesis of 3-Azido-chloroquinoline from 3-Amino-chloroquinoline

This protocol describes the diazotization of a 3-amino-chloroquinoline followed by reaction with an azide source. This is a common and adaptable method for the synthesis of aryl azides from aryl amines.[8][9]

Materials:

  • 3-Amino-chloroquinoline

  • Hydrochloric acid (HCl) or p-Toluenesulfonic acid (TsOH)

  • Sodium nitrite (NaNO2)

  • Sodium azide (NaN3) or Trimethylsilyl azide (TMSN3)

  • Acetonitrile (MeCN) or Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ice bath

Procedure:

  • Dissolve 3-amino-chloroquinoline (1 equivalent) in a suitable solvent (e.g., a mixture of water and HCl, or acetonitrile with TsOH).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve sodium azide (1.2 equivalents) in water or acetonitrile.

  • Slowly add the freshly prepared diazonium salt solution to the sodium azide solution at 0 °C. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-azido-chloroquinoline.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between a 3-azido-chloroquinoline derivative and a terminal alkyne to form the 1,4-disubstituted 1,2,3-triazole.

Materials:

  • 3-Azido-chloroquinoline derivative (from Protocol 1)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., t-butanol/water mixture, DMF, or DMSO)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated ammonium chloride solution

  • Brine

Procedure:

  • In a reaction vessel, dissolve the 3-azido-chloroquinoline derivative (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound-triazole conjugate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening 3-Amino-chloroquinoline 3-Amino-chloroquinoline Diazotization Diazotization 3-Amino-chloroquinoline->Diazotization NaNO2, H+ 3-Azido-chloroquinoline 3-Azido-chloroquinoline Diazotization->3-Azido-chloroquinoline NaN3 CuAAC Click Reaction CuAAC Click Reaction 3-Azido-chloroquinoline->CuAAC Click Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->CuAAC Click Reaction This compound-Triazole Conjugate This compound-Triazole Conjugate CuAAC Click Reaction->this compound-Triazole Conjugate Cu(I), Ascorbate In vitro assays In vitro assays This compound-Triazole Conjugate->In vitro assays Anticancer/Antimalarial Data Analysis Data Analysis In vitro assays->Data Analysis IC50 determination Lead Compound Lead Compound Data Analysis->Lead Compound

Caption: Synthetic and screening workflow for this compound-triazole derivatives.

signaling_pathway cluster_pathway Simplified Cancer Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling PI3K/Akt/mTOR Ras/Raf/MEK Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Quinoline-Triazole Conjugate Quinoline-Triazole Conjugate Quinoline-Triazole Conjugate->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Putative mechanism of action for quinoline-triazole anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-chloroquinoline is a critical step in the creation of a wide array of pharmaceutical compounds. Achieving high yields and purity can be a significant challenge. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in optimizing the synthesis of this important scaffold.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Q1: My this compound synthesis is resulting in a low yield. What are the most common reasons?

A1: Low yields in this compound synthesis can often be attributed to several factors depending on the chosen synthetic route:

  • Incomplete Cyclization: In methods like the Gould-Jacobs reaction, the high temperatures required for cyclization may not be reached or sustained, leading to incomplete conversion of the intermediate.

  • Side Reactions: Competing reactions, such as polymerization of starting materials or the formation of undesired isomers, can significantly reduce the yield of the target molecule.

  • Suboptimal Catalyst: The choice and concentration of the catalyst are crucial. An inappropriate or inactive catalyst can lead to a sluggish or incomplete reaction.

  • Presence of Moisture: Many of the reagents used in quinoline synthesis are sensitive to moisture, which can lead to hydrolysis and the formation of byproducts.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a common challenge, particularly in the Combes and Friedländer syntheses when using unsymmetrical starting materials. To improve regioselectivity:

  • Steric Hindrance: The steric bulk of substituents on both the aniline and the β-dicarbonyl compound can direct the cyclization to a specific position. Larger groups will favor the formation of the less sterically hindered product.

  • Electronic Effects: The electronic properties of the substituents on the aniline ring influence the nucleophilicity of the ortho positions, thereby directing the cyclization.

  • Catalyst Choice: The use of specific acid or base catalysts can influence the reaction pathway and favor the formation of a particular isomer.

Q3: How can I minimize the formation of tar-like byproducts in my synthesis?

A3: Tar formation is a notorious problem in certain quinoline syntheses, especially those employing strong acids and high temperatures like the Skraup reaction. To mitigate this:

  • Moderating Agents: The use of a moderating agent, such as ferrous sulfate, can help to control the exothermic nature of the reaction and reduce charring.

  • Temperature Control: Careful and gradual heating, along with efficient stirring, is essential to maintain a controlled reaction temperature and prevent localized overheating.

  • Slow Reagent Addition: The slow, dropwise addition of strong acids or oxidizing agents can help to manage the reaction rate and minimize the formation of polymeric byproducts.

Q4: What are the best practices for purifying crude this compound?

A4: The purification of this compound typically involves one or a combination of the following techniques:

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can yield highly pure crystals. Common solvents include ethanol, methanol, or mixtures with water.[1]

  • Fractional Distillation: For liquid products, fractional distillation under reduced pressure can be used to separate compounds with close boiling points.

Troubleshooting Guides

This section provides specific troubleshooting advice for common synthesis methods used to prepare this compound and its precursors.

Gould-Jacobs Reaction
Problem Possible Cause Solution
Low yield of 4-hydroxyquinoline intermediate Incomplete condensation of aniline with diethyl ethoxymethylenemalonate.Ensure anhydrous conditions. Consider using a Lewis acid catalyst to promote the condensation step.
Incomplete thermal cyclization.Increase the reaction temperature. High-boiling solvents like diphenyl ether are traditionally used. Microwave heating can significantly improve yields and reduce reaction times.[2]
Degradation of product at high temperatures.Optimize the reaction time and temperature. A thorough time-temperature study is recommended to find the optimal balance between cyclization and degradation.[2]
Formation of side products Self-condensation of diethyl ethoxymethylenemalonate.Use a stoichiometric amount of the aniline to minimize side reactions of the malonate.
Combes Synthesis
Problem Possible Cause Solution
Low yield of quinoline product Incomplete enamine formation or cyclization.Use a stronger acid catalyst, such as polyphosphoric acid (PPA), which also acts as a dehydrating agent.
Steric hindrance preventing cyclization.If possible, choose starting materials with less steric bulk at the positions involved in the cyclization.
Formation of regioisomers Use of an unsymmetrical β-diketone.The regioselectivity is influenced by both steric and electronic factors. Methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, while chloro- or fluoroanilines may favor the 4-substituted isomer.[3]
Friedländer Annulation
Problem Possible Cause Solution
Low yield Self-condensation of the ketone starting material (aldol reaction).This is more common under basic conditions. Consider using an acid catalyst instead.
Low reactivity of the 2-aminoaryl ketone.Use of a more active catalyst, such as trifluoroacetic acid, p-toluenesulfonic acid, or a Lewis acid, can improve the reaction rate.[4]
Formation of regioisomers Use of an unsymmetrical ketone.The regioselectivity can be influenced by the catalyst and reaction conditions. Experiment with different acid or base catalysts to favor the desired isomer.

Quantitative Data on Synthesis Yields

The following table summarizes reported yields for the synthesis of this compound and its precursors under various conditions. Direct comparisons should be made with caution due to differences in scale, purification methods, and reaction optimization.

Synthetic Method Starting Materials Key Reagents/Conditions Product Reported Yield (%) Reference
Vilsmeier-HaackN-ArylacetamidesPOCl₃, DMF, 80-90°C, 4-16h2-Chloro-3-formylquinolinesGood to Moderate[5]
Vilsmeier-Haack3-Acyl-2,4-dihydroxyquinolinePOCl₃, DMF, Microwave (120°C, 180W, 5 min)3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline65[6]
Gould-Jacobs (Microwave)Aniline, Diethyl ethoxymethylenemalonateMicrowave, 300°C, 5 min4-Hydroxyquinoline47[2]
Friedländer Annulation2-Aminobenzaldehyde, Ketones[Msim][OOCCCl₃], solvent-free, 45 minPolysubstituted quinolinesup to 99[7]
Friedländer Annulation2-Aminobenzaldehyde, KetonesImBu-SO₃H, solvent-free, 50°C, 30 minPolysubstituted quinolines92[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound and its precursors.

Protocol 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.

Materials:

  • N-Arylacetamide (e.g., Acetanilide)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Water

Procedure:

  • To a solution of the N-arylacetamide (5 mmol) in dry DMF (15 mmol) at 0-5°C, add POCl₃ (60 mmol) dropwise with stirring.

  • After the addition is complete, stir the mixture at 80-90°C for 4-16 hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[5]

Expected Yield: The yield varies depending on the substituents on the N-arylacetamide, with electron-donating groups generally giving better yields.

Protocol 2: Proposed Synthesis of this compound via Skraup and Sandmeyer Reactions

This is a plausible multi-step pathway to this compound, though direct literature validation for this specific sequence is limited.

Step 1: Skraup Synthesis of Quinoline

  • In a large flask, cautiously mix aniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene).

  • Slowly add concentrated sulfuric acid with vigorous stirring and cooling.

  • Heat the mixture carefully to initiate the reaction, which can be highly exothermic.

  • After the reaction subsides, continue heating to complete the cyclization.

  • Cool the mixture and pour it into water. Neutralize with a base and extract the quinoline. Purify by distillation.

Step 2: Nitration of Quinoline

  • Dissolve quinoline in concentrated sulfuric acid.

  • Cool the mixture and slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature.

  • After the addition, allow the reaction to proceed at room temperature.

  • Pour the mixture onto ice and neutralize to precipitate the nitroquinolines. This will likely be a mixture of isomers.

Step 3: Reduction of 3-Nitroquinoline

  • Separate the 3-nitroquinoline isomer by chromatography.

  • Reduce the nitro group to an amine using a standard reducing agent such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation.

Step 4: Sandmeyer Reaction to form this compound

  • Dissolve the 3-aminoquinoline in an acidic solution (e.g., HCl) and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Nitrogen gas will be evolved. After the reaction is complete, extract the this compound and purify by distillation or chromatography.[8][9][10]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Quinoline Synthesis

Troubleshooting_Workflow start Low Yield Observed check_reaction Reaction Monitoring (TLC, GC/MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products check_reaction->side_products optimize_time_temp Optimize Reaction Time & Temperature (e.g., Microwave Heating) incomplete->optimize_time_temp optimize_catalyst Optimize Catalyst & Stoichiometry incomplete->optimize_catalyst side_products->optimize_catalyst purification_issue Purification Issues side_products->purification_issue final_product Improved Yield optimize_time_temp->final_product optimize_catalyst->final_product modify_workup Modify Work-up & Purification (e.g., Recrystallization, Chromatography) purification_issue->modify_workup modify_workup->final_product

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_step1 Condensation cluster_step2 Cyclization cluster_step3 Hydrolysis & Decarboxylation aniline Aniline intermediate1 Anilinomethylenemalonate Intermediate aniline->intermediate1 + Heat malonate Diethyl Ethoxymethylenemalonate malonate->intermediate1 + Heat intermediate2 4-Hydroxy-3-carboethoxyquinoline intermediate1->intermediate2 + High Heat (e.g., >250°C or Microwave) product 4-Hydroxyquinoline intermediate2->product 1. NaOH 2. Heat

Caption: The reaction pathway of the Gould-Jacobs synthesis.

References

Technical Support Center: Purification of Crude 3-Chloroquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-chloroquinoline via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent, even at low temperatures.3. The cooling process is too rapid, preventing nucleation.1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.2. Add a miscible "anti-solvent" (a solvent in which this compound is less soluble) dropwise to the warm solution until slight turbidity is observed, then gently warm until clear before cooling slowly.3. Scratch the inner surface of the flask at the solvent line with a glass rod to create nucleation sites.4. Introduce a seed crystal of pure this compound, if available.5. Ensure a slow cooling process by allowing the flask to cool to room temperature undisturbed before moving it to an ice bath.
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too quickly.3. Significant impurities are present, leading to melting point depression.1. Select a solvent with a lower boiling point.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.3. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove significant impurities before recrystallization.
Low Recovery Yield 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The crystals were washed with a solvent that was not ice-cold, leading to dissolution of the product.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Purified Crystals are Colored 1. Colored impurities are co-crystallizing with the product.2. The impurity is adsorbed onto the surface of the crystals.1. Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Use with caution as it can also adsorb the desired product.2. Ensure the filtered crystals are thoroughly washed with a small amount of cold, fresh solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can depend on the synthetic route used. For instance, if a Friedländer synthesis is employed, impurities may include unreacted starting materials, byproducts from self-condensation of reactants, and other regioisomers.[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. Based on its chemical structure, polar aprotic and protic solvents are likely candidates. It is recommended to perform small-scale solubility tests with solvents like ethanol, methanol, ethyl acetate, and toluene to determine the best option. A mixed-solvent system, such as ethanol-water, can also be effective.

Q3: My purified this compound appears as an oil/liquid at room temperature, but I expected a solid. What does this mean?

A3: There is some discrepancy in reported physical states for this compound, with some sources listing it as a liquid and others as a crystalline solid.[2][3] If you obtain an oil, it could be due to the presence of residual solvent or impurities that are depressing the melting point. Try removing any residual solvent under a high vacuum. If it remains an oil, a more rigorous purification technique like column chromatography may be necessary.

Q4: What is the expected melting point of pure this compound?

Q5: How can I assess the purity of my recrystallized this compound?

A5: The purity of your compound can be evaluated using several analytical methods. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for confirming the structure and identifying any remaining impurities.[1]

Data Presentation

Table 1: Physicochemical Properties and Illustrative Solubility of this compound

PropertyValue
Molecular Formula C₉H₆ClN
Molecular Weight 163.60 g/mol
Physical State Reported as both a colorless to light yellow liquid and a yellow to brown crystalline powder.[2][3][4]
Boiling Point 95 °C at 2 Torr
Storage Sealed in a dry environment at room temperature.[2][4]

Table 2: Illustrative Qualitative Solubility of this compound in Common Organic Solvents

SolventQualitative Solubility
WaterSparingly Soluble to Practically Insoluble[3]
EthanolSoluble
MethanolSoluble
AcetoneFreely Soluble
DichloromethaneVery Soluble
Ethyl AcetateFreely Soluble
TolueneSoluble
HexaneSlightly Soluble

Note: This data is illustrative and based on the expected solubility of similar compounds. It is highly recommended to perform experimental solubility tests to determine the optimal solvent for your specific sample.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound (Single Solvent: Ethanol)

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 20-30 mL of ethanol on a hot plate. Add a small portion of the hot ethanol to the flask containing the crude solid and bring the mixture to a gentle boil with stirring. Continue adding hot ethanol dropwise until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., 0.1 g) to the solution. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a clean filter funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution by gravity to remove the activated charcoal and any other insoluble impurities. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the dried crystals and assess their purity using an appropriate analytical technique (e.g., TLC, HPLC, or NMR).

Mandatory Visualization

G Troubleshooting Workflow for this compound Recrystallization start Crude this compound Recrystallization Attempt dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out If not crystallizing collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Product Oils Out oiling_out->oiled_out Yes check_purity Check Purity (e.g., Melting Point, TLC) collect_crystals->check_purity pure Pure Product check_purity->pure Acceptable impure Impure Product check_purity->impure Not Acceptable troubleshoot_impure Troubleshoot: - Re-recrystallize - Use Charcoal - Column Chromatography impure->troubleshoot_impure troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Add Anti-Solvent - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Cool Slower - Change Solvent oiled_out->troubleshoot_oiling troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve troubleshoot_impure->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

troubleshooting common issues in 3-Chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common laboratory and industrial methods for synthesizing the quinoline core, which can be adapted for this compound, include the Vilsmeier-Haack reaction and the Gould-Jacobs reaction. Other methods like the Doebner-von Miller reaction, Conrad-Limpach-Knorr synthesis, and Friedländer synthesis are also employed for quinoline derivatives.

Q2: What are the typical starting materials for this compound synthesis?

A2: For the Vilsmeier-Haack synthesis of a substituted 2-chloro-3-formylquinoline, a common starting material is an appropriately substituted acetanilide. For the Gould-Jacobs reaction, an aniline derivative is reacted with a malonic acid derivative like diethyl ethoxymethylenemalonate. To obtain this compound specifically, one might start with 3-hydroxyquinoline and perform a chlorination reaction, or utilize a starting material that already contains the chloro-substituent at the desired position.

Q3: How do substituents on the starting materials affect the reaction yield?

A3: In the Vilsmeier-Haack reaction, the electronic nature of the substituents on the acetanilide ring is crucial. Electron-donating groups (EDGs) generally enhance the reactivity of the aromatic ring, resulting in higher yields and shorter reaction times. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often leading to lower yields or even reaction failure.[1]

Q4: What are the key parameters to control during the synthesis?

A4: Key parameters to control include reaction temperature, reaction time, molar ratios of reactants and catalysts, and the purity of starting materials and solvents. For instance, in the Vilsmeier-Haack reaction, the molar ratio of POCl₃ to the substrate is a critical factor for optimizing the yield.[1] In the Gould-Jacobs reaction, temperature control is vital to prevent the degradation of the product.

Troubleshooting Guides

Issue 1: Low Yield in Vilsmeier-Haack Synthesis

Q: My Vilsmeier-Haack synthesis of a chloroquinoline derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Vilsmeier-Haack synthesis are a common issue. Here are several factors to investigate and troubleshoot:

  • Reagent Quality: Ensure that the N,N-Dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh, as moisture can decompose the Vilsmeier reagent.

  • Reaction Temperature: The reaction is typically a two-step temperature process. The initial formation of the Vilsmeier reagent should be carried out at a low temperature (0-5°C). The subsequent cyclization and formylation step requires heating, usually in the range of 80-90°C.[1]

  • Molar Ratio of Reagents: An excess of POCl₃ is often beneficial. Studies have shown that increasing the molar equivalents of POCl₃ can significantly improve the product yield.[1]

  • Work-up Procedure: The product may be water-soluble as a quinolinium salt. Careful neutralization of the reaction mixture to a pH of around 7 is crucial for the precipitation of the final product.[1]

Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Synthesis

G start Low Yield Observed reagent_quality Check Reagent Purity (Anhydrous DMF, Fresh POCl₃) start->reagent_quality reaction_conditions Verify Reaction Parameters (Temperature, Time) reagent_quality->reaction_conditions Purity OK purify_reagents Purify/Replace Reagents reagent_quality->purify_reagents Impurities Found reagent_ratio Optimize Molar Ratios (Excess POCl₃) reaction_conditions->reagent_ratio Conditions Correct adjust_conditions Adjust Temperature/Time reaction_conditions->adjust_conditions Deviation Found workup Review Work-up Procedure (Neutralization to pH 7) reagent_ratio->workup Ratios Optimized adjust_ratio Modify Reagent Ratios reagent_ratio->adjust_ratio Suboptimal Ratios optimize_workup Optimize Neutralization workup->optimize_workup Issues Identified success Yield Improved workup->success Procedure Optimized purify_reagents->reagent_quality adjust_conditions->reaction_conditions adjust_ratio->reagent_ratio optimize_workup->workup G start Incomplete Cyclization temp_check Verify Reaction Temperature start->temp_check time_check Evaluate Reaction Time temp_check->time_check Temperature Adequate increase_temp Increase Temperature Incrementally temp_check->increase_temp Temperature Too Low optimize_time Optimize Reaction Time time_check->optimize_time Time May Be Too Short/Long degradation_check Check for Product Degradation time_check->degradation_check Time Seems Sufficient increase_temp->temp_check optimize_time->time_check degradation_check->optimize_time Degradation Observed success Improved Cyclization degradation_check->success No Degradation G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction cluster_2 Work-up and Purification a Cool DMF to 0°C b Add POCl₃ dropwise a->b c Stir for 30 min b->c d Add Acetanilide c->d e Heat to 80-90°C d->e f Monitor by TLC e->f g Pour on Ice f->g h Neutralize to pH 7 g->h i Filter and Wash h->i j Recrystallize i->j

References

identifying side products in 3-Chloroquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common side products in reactions involving 3-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products encountered in reactions with this compound?

A1: The most prevalent side products arise from two main reaction types: palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr). For Suzuki couplings, common side products include homocoupled boronic acid derivatives and dehalogenated quinoline.[1][2] For SNAr reactions, the primary side product is often 3-hydroxyquinoline, which results from the hydrolysis of the starting material.[3]

Q2: What causes the formation of a quinoline byproduct during a Suzuki-Miyaura cross-coupling reaction?

A2: The formation of quinoline from this compound during a Suzuki coupling is a result of a dehalogenation (or protodehalogenation) side reaction.[4][5] This can occur when the palladium complex, after oxidative addition to the C-Cl bond, undergoes a reaction that replaces the chloro substituent with a hydrogen atom from a proton source in the reaction mixture (e.g., solvent, water, or base).[1]

Q3: My Suzuki coupling reaction is producing a significant amount of biaryl byproduct derived from my boronic acid. What is happening?

A3: This side product is the result of boronic acid homocoupling. This is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of molecular oxygen in the reaction vessel.[2] It can also be influenced by the choice of catalyst and base.[1] Thoroughly degassing the reaction mixture is a critical step to minimize this byproduct.[2]

Q4: I am attempting a nucleophilic substitution with an amine but am seeing a significant amount of 3-hydroxyquinoline in my product mixture. What is the cause?

A4: The presence of 3-hydroxyquinoline (quinolin-3-ol) indicates a competing hydrolysis reaction.[3] Chloroquinolines can be susceptible to hydrolysis, where water acts as a nucleophile, displacing the chloride. This is particularly problematic if using aqueous bases or non-anhydrous solvents, especially at elevated temperatures.

Q5: How does the reactivity of the C-Cl bond in this compound compare to other halogens?

A5: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[6] This means the C-Cl bond is less reactive than a C-Br or C-I bond. This difference can be exploited for selective reactions on di- or polyhalogenated quinolines, where the more reactive halogen will couple preferentially.[6][7] However, it also means that forcing conditions (higher temperatures, more active catalysts) are often needed to react the C-Cl bond, which can sometimes lead to more side products.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

This guide addresses common issues and side products encountered during the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

It is crucial to analyze the crude reaction mixture by methods like LC-MS or GC-MS to identify the mass of any impurities. This allows for a targeted troubleshooting approach.

Side Product Common Name Favored By Proposed Structure
Homocoupling ProductBiarylPresence of O₂, certain palladium catalysts, excess base.[1][2]R-R (from R-B(OH)₂)
Dehalogenation ProductQuinolinePresence of proton sources, elevated temperatures, certain catalyst/ligand systems.[4][5]Quinoline
Hydrolysis Product3-HydroxyquinolinePresence of water, aqueous bases.[3]Quinoline with -OH at C3

Use the following workflow to diagnose and solve common issues.

G start Low Yield or Impure Product in Suzuki Coupling lcms Analyze Crude Product (e.g., LC-MS) start->lcms check_mass Major Impurity Detected? lcms->check_mass homo Mass = Homocoupling Product? check_mass->homo Yes start_mat Unreacted Starting Material check_mass->start_mat No (or minor) dehalo Mass = Quinoline (Dehalogenation)? homo->dehalo No sol_homo Solution: 1. Improve degassing (N₂/Ar sparging). 2. Use fresh, high-purity boronic acid. 3. Re-evaluate base stoichiometry. homo->sol_homo Yes dehalo->start_mat No sol_dehalo Solution: 1. Use anhydrous solvents. 2. Screen different phosphine ligands. 3. Lower reaction temperature if possible. dehalo->sol_dehalo Yes sol_start_mat Solution: 1. Increase reaction time/temperature. 2. Screen more active catalyst/ligand (e.g., Buchwald ligands). 3. Check catalyst quality. start_mat->sol_start_mat

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Guide 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

This guide focuses on issues related to SNAr reactions, such as amination or alkoxylation of this compound.

The most common side reaction is hydrolysis, leading to the formation of 3-hydroxyquinoline.

The desired nucleophile (e.g., an amine) competes with any water present in the reaction medium.

G sub This compound product Desired Product (3-Nu-Quinoline) sub->product Desired Path (Anhydrous Conditions) side_product Side Product (3-Hydroxyquinoline) sub->side_product Side Reaction (Aqueous/Wet Conditions) nuc Nucleophile (NuH) (e.g., R₂NH) nuc->product h2o Water (H₂O) (Contaminant) h2o->side_product

Caption: Competing pathways in nucleophilic substitution.

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

  • Dry Reagents: Ensure all reagents, including the nucleophile and any base used (e.g., K₂CO₃, NaH), are thoroughly dried before use.

  • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

  • Choice of Base: If possible, use a non-hydroxide base (e.g., sodium hydride, potassium carbonate) to avoid introducing water.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the coupling of this compound with an arylboronic acid.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add a degassed solvent mixture, typically an organic solvent like 1,4-dioxane or toluene with a small amount of water (e.g., 4:1 v/v). The solvent should be sparged with inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: To the stirring suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product and remove any homocoupled or dehalogenated byproducts.

Protocol 2: General Procedure for Nucleophilic Amination of this compound

This protocol describes a general method for the SNAr reaction between this compound and an amine.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and the desired amine (1.1-2.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Base Addition: Add a non-aqueous base, such as powdered anhydrous K₂CO₃ (2.0 eq.) or NaH (1.2 eq., handle with extreme care), to the stirring solution.

  • Reaction: Heat the mixture to the required temperature (often >100 °C for SNAr with chlorides). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If using a high-boiling solvent like DMSO, carefully quench the reaction by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the combined organic layers with water and brine to remove the solvent and salts.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography or recrystallization to remove unreacted starting material and any 3-hydroxyquinoline side product.

References

Technical Support Center: Optimizing Catalyst Selection for 3-Chloroquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 3-chloroquinoline. This substrate is known to be challenging due to the electron-deficient nature of the quinoline ring and the lower reactivity of the C-Cl bond.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound resulting in low to no yield?

A: Low yields with this compound are often attributed to two main factors. Firstly, as an electron-deficient aryl chloride, the C-Cl bond is stronger and less susceptible to oxidative addition to the palladium catalyst compared to aryl bromides or iodides.[1] Secondly, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to catalyst deactivation or poisoning.[2][3]

Q2: What is the best general-purpose catalyst system to start with for this compound cross-coupling?

A: For challenging aryl chlorides like this compound, a good starting point is a catalyst system featuring a bulky, electron-rich phosphine ligand.[1] Consider using a pre-formed palladium precatalyst such as a Buchwald G3 or G4 type, or a PEPPSI-type catalyst, as these are often more efficient at generating the active Pd(0) species.[1] A common initial system would be Pd₂(dba)₃ with a ligand like XPhos or RuPhos.[1]

Q3: How do I choose the right base for my reaction?

A: Base selection is critical and often needs to be empirically determined. For Suzuki-Miyaura reactions, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently effective.[2] For Buchwald-Hartwig aminations, stronger bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1][4] Sonogashira and Heck reactions often employ organic bases like triethylamine (Et₃N).[1]

Q4: I'm observing significant dehalogenation (replacement of -Cl with -H) as a side reaction. How can this be minimized?

A: Dehalogenation is a common side reaction with electron-rich phosphine ligands.[1] This can happen when a palladium hydride intermediate is formed. To minimize this, ensure you are using scrupulously dry solvents and reagents. Screening different ligands and bases can also help mitigate this side reaction.[1][2]

Q5: What causes the formation of homocoupled byproducts, and how can I prevent them?

A: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1][5] Thoroughly degassing your reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) before adding the catalyst is crucial to prevent this.[1][5]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a palladium precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[1] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for in-situ reduction.
Poor Oxidative Addition Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to facilitate the activation of the C-Cl bond.[2][3]
Inappropriate Base Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. For anhydrous reactions, ensure the base is dry.[2]
Poor Reagent Quality Use high-purity boronic acid (or more stable pinacol esters).[5] Ensure solvents are anhydrous and degassed.[1][5]
Catalyst Deactivation If high temperatures are used, consider a more stable ligand/catalyst system. Ensure strictly anaerobic conditions.[1][2]
Guide 2: Buchwald-Hartwig Amination

Problem: Difficulty in coupling amines with this compound.

Potential Cause Troubleshooting Step
Weak Base Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[1]
Ligand Choice For primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective.[6] For challenging couplings, sterically hindered ligands are often required.[6][7]
Amine Substrate Issues For primary aliphatic amines, consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.[1] Ensure the amine is pure and dry.
Catalyst Inhibition The product amine can sometimes inhibit the catalyst.[2] Using a higher catalyst loading or a different ligand might be necessary.

Catalyst and Condition Selection Tables

Suzuki-Miyaura Coupling Recommended Starting Conditions
Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃XPhosCs₂CO₃Dioxane100XPhos is effective for challenging Suzuki couplings.[2]
XPhos Pd G3-K₃PO₄Dioxane/Water (10:1)100-120Precatalyst ensures reliable Pd(0) generation.[1]
Pd(PPh₃)₄-Na₂CO₃ (1M aq.)Benzene55A more traditional catalyst system.[2]
Buchwald-Hartwig Amination Recommended Starting Conditions
Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃RuPhosK₃PO₄Dioxane100RuPhos is a good choice for coupling with secondary amines.[2]
BrettPhos Pd G3-NaOt-BuToluene or Dioxane100Effective for a range of amines.[1]
(NHC)Pd(allyl)Cl-LHMDSTHFRT - 70NHC-palladium complexes can be highly active at lower temperatures.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add degassed solvent (e.g., dioxane/water 10:1, 0.2 M) via syringe.

  • Heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination of this compound
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane, 0.5 M).

  • Seal the vessel and heat the reaction mixture to 100°C for 4-18 hours, monitoring by TLC or LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Optimization cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add this compound, Coupling Partner, & Base B 2. Seal & Purge with Inert Gas (Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst/Precatalyst C->D E 5. Heat to Specified Temperature D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench Reaction F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K K J->K Characterization

Caption: General workflow for cross-coupling reaction setup and execution.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low or No Yield Catalyst Is the catalyst system optimized for aryl chlorides? Start->Catalyst Base Is the base appropriate and of high quality? Catalyst->Base Yes Sol_Catalyst Use bulky, electron-rich ligands (e.g., XPhos). Use a precatalyst (e.g., G3). Catalyst->Sol_Catalyst No Conditions Are reaction conditions (temp, solvent) optimal? Base->Conditions Yes Sol_Base Screen stronger bases (e.g., K3PO4, NaOt-Bu). Ensure base is finely powdered. Base->Sol_Base No Reagents Are reagents pure and anhydrous/degassed? Conditions->Reagents Yes Sol_Conditions Screen solvents (e.g., Dioxane, Toluene). Adjust temperature. Conditions->Sol_Conditions No Sol_Reagents Use fresh, high-purity reagents. Thoroughly degas solvents. Reagents->Sol_Reagents No Success Success Reagents->Success Yes

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

References

Navigating the Challenges of Quinoline Functionalization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the regioselective functionalization of quinolines is a critical yet often challenging task. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, helping to streamline your research and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving regioselectivity during the functionalization of quinolines?

A1: The primary challenges in regioselective quinoline functionalization stem from the inherent electronic properties of the quinoline ring and the influence of substituents. Key difficulties include:

  • Competing Reaction Sites: The quinoline ring has multiple positions susceptible to functionalization (C2, C3, C4, C5, C6, C7, C8), and controlling the reaction to occur at a single desired site can be difficult.

  • Steric Hindrance: Bulky substituents on the quinoline ring or the incoming reagent can prevent the reaction from occurring at the desired position, favoring less sterically hindered sites.[1]

  • Electronic Effects: The electron-withdrawing nature of the nitrogen atom deactivates the carbocyclic ring towards electrophilic substitution and activates the C2 and C4 positions for nucleophilic attack.[2] The electronic properties of existing substituents can further direct incoming groups to specific positions.[3]

  • Harsh Reaction Conditions: Many classical methods require high temperatures and strong acids or bases, which can lead to the formation of side products and decomposition of starting materials.[4]

  • Catalyst Deactivation: Impurities in reagents or solvents can poison the catalyst, leading to low yields and incomplete reactions.[1]

Q2: How does the use of a quinoline N-oxide facilitate regioselective functionalization?

A2: The conversion of a quinoline to its N-oxide is a powerful strategy to alter its reactivity and achieve regioselectivity that is otherwise difficult. The N-oxide group increases the electron density of the quinoline ring, particularly at the C2 and C8 positions, making them more susceptible to certain C-H functionalization reactions.[1] It can also act as a directing group, coordinating with a metal catalyst to facilitate C-H activation at a specific site.[5][6]

Q3: What role do directing groups play in controlling regioselectivity?

A3: Directing groups are covalently attached to the quinoline scaffold and serve to position a metal catalyst in close proximity to a specific C-H bond, thereby promoting its selective functionalization. This strategy is highly effective for achieving reactions at positions that are not electronically favored. For instance, an appropriately placed directing group can facilitate functionalization at the C7 or C8 position.[6][7]

Troubleshooting Guides

Problem 1: Low Yield in C2-Position C-H Functionalization of Quinoline N-Oxides

Symptoms:

  • The desired C2-functionalized product is obtained in a low yield.

  • The starting material remains largely unreacted.

  • Formation of multiple unidentified side products.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Suboptimal Catalyst System The choice of catalyst and oxidant is crucial. For C2-arylations, a Pd(OAc)₂/Ag₂CO₃ system is often effective.[1] For aminations, copper catalysts like CuI or Cu(OAc)₂ might be more suitable.[5] Ensure the catalyst and other reagents are fresh and used in the correct stoichiometric ratios.
Steric Hindrance If the quinoline has a substituent at the C2 or C3 position, or if the coupling partner is bulky, steric hindrance can impede the reaction.[1] Consider using a less sterically demanding coupling partner or a catalyst with a smaller ligand. Optimization of reaction temperature and time may also be necessary to overcome the steric barrier.
Inadequate Reaction Conditions Temperature, solvent, and the presence of additives can significantly impact the reaction's efficiency.[1] Perform a systematic optimization of these parameters. For instance, in some copper-catalyzed aminations, the absence of a ligand and external oxidant can be beneficial.[5]
Catalyst Deactivation Impurities in the starting materials or solvent can poison the catalyst.[1] Ensure all reagents and solvents are of high purity. If necessary, purify the starting materials before use.
Poor Solubility of Reagents Ensure all reagents are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, screen different solvents to find a more suitable one.
Problem 2: Formation of a Mixture of Regioisomers in Friedländer Synthesis

Symptoms:

  • The reaction produces a mixture of quinoline regioisomers, complicating purification and reducing the yield of the desired product.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Lack of Control in the Initial Condensation Step When using an unsymmetrical ketone, the initial condensation with the 2-aminoaryl ketone can occur at two different α-carbons, leading to a mixture of products.[3]
Unselective Catalyst Traditional acid or base catalysis can be unselective.[3] The choice of catalyst is critical in directing the regioselectivity. For example, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to provide high regioselectivity for 2-substituted quinolines.[3]
Influence of Steric and Electronic Effects The interplay of steric and electronic effects of substituents on both the aniline and the ketone can direct the cyclization to an undesired position.[3] Modifying the substituents on the starting materials, for example by introducing a bulky group, can help favor the formation of one regioisomer.[4]
Suboptimal Reaction Conditions The reaction temperature and solvent can influence the ratio of regioisomers. Systematically varying these parameters can help to optimize the reaction for the desired product.[4]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for selected regioselective functionalizations of quinoline N-oxides.

Table 1: C2-Amination of Quinoline N-Oxide

Catalyst (mol%)AmineOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Cu(OAc)₂ (10)Various aminesAg₂CO₃ (2 equiv)Benzene1202452-94[5]
CuI (10)Piperidine (8 equiv)None (under air)Toluene50-91[5]

Table 2: C2-Arylation and Heteroarylation of Quinoline N-Oxide

Catalyst (mol%)Coupling PartnerOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (10)Benzene (40 equiv)Ag₂CO₃ (2.2 equiv)-130-56[5]
Pd(OAc)₂ (10)N-benzylindoleAg₂CO₃ (2.3 equiv), Pyridine (4 equiv), TBAB (20 mol%)---68[5][7]

Table 3: C2-Carbamoylation of Quinoline N-Oxide

Catalyst (mol%)Carbamoyl SourceOxidantSolventTemp (°C)Time (h)Yield (%)Reference
CuBr (15)N-phenylhydrazinecarboxamide (2 equiv)TBHP (3 equiv)DMSO1001292[5]

Key Experimental Protocols

Protocol 1: Copper-Catalyzed C2-Amination of Quinoline N-Oxide

This protocol is adapted from the work of Wu and Cui (2014) for the direct amination of quinoline N-oxides.[5]

Materials:

  • Quinoline N-oxide

  • Piperidine

  • Copper(I) iodide (CuI)

  • Toluene (anhydrous)

Procedure:

  • To a reaction vessel, add quinoline N-oxide (1 equivalent) and CuI (10 mol%).

  • Add anhydrous toluene as the solvent.

  • Add piperidine (8 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 50 °C under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel to obtain the C2-aminated quinoline.

Expected Outcome: This ligand-free, additive-free, and external oxidant-free method provides the C2-aminated product in high yield (e.g., 91% for piperidine).[5]

Protocol 2: Palladium-Catalyzed C2-Heteroarylation of Quinoline N-Oxide with Indole

This protocol is based on the optimization of conditions for the coupling of quinoline N-oxide with indoles.[5][7]

Materials:

  • Quinoline N-oxide

  • N-benzylindole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Pyridine

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • In a reaction tube, combine quinoline N-oxide (4 equivalents), N-benzylindole (1 equivalent), and Pd(OAc)₂ (10 mol%).

  • Add Ag₂CO₃ (2.3 equivalents), pyridine (4 equivalents), and TBAB (20 mol%).

  • Seal the tube and heat the reaction mixture.

  • Monitor the reaction for the formation of the C2-heteroarylated product.

  • After the reaction is complete, cool the mixture and purify by appropriate chromatographic techniques.

Expected Outcome: The C2-heteroarylation of quinoline N-oxide with N-benzylindole can be achieved in good yield (e.g., 68%), with the C-H functionalization occurring selectively at the C3 position of the indole.[5][7]

Visualizing Workflows and Logic

Troubleshooting_Low_Yield_C2_Functionalization start Low Yield in C2 Functionalization cause1 Suboptimal Catalyst System? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Inadequate Reaction Conditions? start->cause3 cause4 Catalyst Deactivation? start->cause4 solution1 Screen different catalysts (e.g., Pd, Cu) and oxidants (e.g., Ag2CO3). cause1->solution1 Yes solution2 Use less bulky coupling partner. Optimize temperature and time. cause2->solution2 Yes solution3 Systematically vary solvent, temperature, and additives. cause3->solution3 Yes solution4 Purify starting materials and solvents. cause4->solution4 Yes

Caption: Troubleshooting workflow for low-yield C2-functionalization reactions.

Regioselectivity_Control_Workflow sub Substrate Selection Quinoline or Quinoline N-Oxide reagent Reagent/Catalyst Design Choice of Metal (Pd, Cu, Rh) Ligand Selection Directing Group Strategy sub->reagent influences conditions Reaction Condition Optimization Solvent Temperature Additives/Oxidants reagent->conditions guides product {Desired Regioisomer} conditions->product leads to

Caption: Key factors influencing regioselective quinoline functionalization.

References

preventing homocoupling in Suzuki reactions of 3-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-chloroquinoline. The focus is on preventing the common side reaction of homocoupling, which can significantly reduce the yield of the desired product and complicate purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Suzuki reaction of this compound, with a focus on mitigating homocoupling and other side reactions.

Problem 1: Significant Homocoupling of the Boronic Acid/Ester is Observed

Symptoms:

  • Formation of a symmetrical biaryl byproduct derived from the boronic acid reagent, detected by TLC, LC-MS, or NMR.

  • Reduced yield of the desired cross-coupled product.

  • Complex purification profiles.

Possible Causes & Solutions:

CauseRecommended Action
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1][2][3][4][5]
Use of Pd(II) Precatalyst Pd(II) species can promote homocoupling.[4][6][7] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are optimal for its reduction to the active Pd(0) species.[6] Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II) at the start of the reaction.[3][8]
Inappropriate Ligand Choice The ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. For a less reactive substrate like this compound, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired reaction pathway.[8]
Suboptimal Base The choice and strength of the base can affect the reaction outcome.[2] An inappropriate base may not efficiently facilitate the transmetalation step, potentially leading to side reactions. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8]
Problem 2: Low or No Yield of the Desired Product

Symptoms:

  • Starting materials (this compound and/or boronic acid) remain largely unreacted.

  • Formation of multiple byproducts, including dehalogenated quinoline and protodeboronated arene.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Inactivity The palladium catalyst may be deactivated. For challenging substrates like this compound, a highly active catalyst system is often required.[8] Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) in combination with various ligands (e.g., XPhos, SPhos, RuPhos).[3][8]
Boronic Acid/Ester Instability Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation.[8] Use fresh, high-purity boronic acid. Consider using more stable boronic esters, such as pinacol esters, or trifluoroborate salts to mitigate decomposition.[1][8]
Inadequate Reaction Temperature Suzuki couplings with less reactive chloro-substrates often require heating.[8] If the reaction is sluggish at lower temperatures, gradually increase the temperature, typically in the range of 80-120 °C.[8] Microwave irradiation can also be employed to accelerate the reaction.[8]
Poor Solubility of Reagents The insolubility of reactants can hinder the reaction.[9] Select a solvent or solvent mixture that ensures all components are adequately dissolved at the reaction temperature. Common solvents include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[8]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in a Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of the boronic acid (or ester) react with each other to form a symmetrical biaryl product. This process consumes the boronic acid, reduces the yield of the desired product, and can make purification more difficult.[4]

Q2: Why is this compound a challenging substrate for Suzuki coupling?

A2: The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. The carbon-chlorine bond is stronger and less readily undergoes oxidative addition to the palladium catalyst, often requiring more forcing conditions (higher temperatures, more active catalysts) which can also promote side reactions like homocoupling.[8]

Q3: How do I properly degas my reaction mixture?

A3: To remove dissolved oxygen, which promotes homocoupling, you can use several techniques.[1][4] A common method is the "freeze-pump-thaw" cycle where the solvent is frozen, subjected to a vacuum to remove gases, and then thawed under an inert atmosphere. A simpler method for routine reactions is to bubble an inert gas like argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst.[8]

Q4: Can the choice of base influence homocoupling?

A4: Yes, the base plays a critical role in the transmetalation step of the catalytic cycle.[8] While its primary role is not to directly cause homocoupling, an inefficient base can slow down the desired catalytic cycle, allowing more time for side reactions to occur. The interplay between the base, solvent, and catalyst is complex, and empirical screening is often necessary to find the optimal conditions that favor cross-coupling over homocoupling.[2]

Q5: Are there any additives that can suppress homocoupling?

A5: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species in the reaction mixture.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and a ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 10:1, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

G start Significant Homocoupling Observed in Suzuki Reaction check_o2 Check for Oxygen Presence start->check_o2 Primary Cause check_catalyst Evaluate Palladium Source start->check_catalyst Common Contributor check_ligand Assess Ligand Choice start->check_ligand Influencing Factor check_base Optimize Base start->check_base Influencing Factor degas Degas Solvents and Reaction Mixture Thoroughly check_o2->degas Action degas->check_catalyst If issue persists resolved Homocoupling Minimized degas->resolved If successful use_pd0 Use Pd(0) Precatalyst or Ensure Efficient Pd(II) Reduction check_catalyst->use_pd0 Action use_pd0->check_ligand If issue persists use_pd0->resolved If successful use_bulky_ligand Employ Bulky, Electron-Rich Phosphine or NHC Ligands check_ligand->use_bulky_ligand Action use_bulky_ligand->check_base If issue persists use_bulky_ligand->resolved If successful screen_bases Screen Bases (e.g., K3PO4, Cs2CO3) check_base->screen_bases Action screen_bases->resolved If successful

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Scaling Up 3-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 3-Chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a safe, efficient, and successful production process.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthesis routes for this compound?

A1: Two of the most promising and industrially relevant methods for the synthesis of this compound are the Vilsmeier-Haack reaction starting from N-arylacetamides and the phase-transfer catalyzed (PTC) reaction of indole with chloroform . Both methods offer distinct advantages and present unique challenges during scale-up.

Q2: I am observing a low yield in my Vilsmeier-Haack synthesis of a chloroquinoline derivative. What are the likely causes?

A2: Low yields in the Vilsmeier-Haack reaction are a common issue. Key factors to investigate include the quality of your reagents, particularly ensuring that N,N-Dimethylformamide (DMF) is dry and phosphorus oxychloride (POCl₃) is fresh, as moisture can decompose the Vilsmeier reagent. The molar ratio of POCl₃ to the acetanilide substrate is also critical, with studies showing that a significant excess of POCl₃ (up to 12 equivalents) can substantially improve product yield. Additionally, the electronic nature of the substituents on the starting acetanilide plays a crucial role; electron-donating groups generally lead to higher yields and shorter reaction times, while electron-withdrawing groups can hinder the reaction.[1][2]

Q3: My Vilsmeier-Haack reaction mixture is turning dark and forming tarry side products upon heating. Is this normal and how can I mitigate it?

A3: It is common for the reaction mixture to darken upon heating. However, excessive heat or prolonged reaction times can lead to the formation of dark, tarry side products.[3] Careful monitoring of the reaction progress using Thin Layer Chromatography (TLC) is crucial to avoid over-running the reaction. Precise temperature control is also essential; for some substrates, maintaining a temperature around 60°C is critical to prevent product degradation.[4]

Q4: What are the main advantages of using Phase-Transfer Catalysis (PTC) for the synthesis of this compound from indole?

A4: Phase-Transfer Catalysis (PTC) offers several advantages for industrial applications. It can increase yields, reduce cycle times, and often eliminates the need for hazardous or expensive reagents and solvents. PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase with the indole), enhancing reaction rates and efficiency.[5]

Q5: What kind of side products can I expect in the synthesis of this compound from indole and chloroform?

A5: Besides the desired this compound, the reaction of indole with chloroform in the presence of a base can also yield indole-3-aldehyde (3-formylindole) as a byproduct.[6] The formation of this and other byproducts can be influenced by reaction conditions such as temperature, concentration of reactants, and the choice of phase-transfer catalyst.

Troubleshooting Guides

Vilsmeier-Haack Synthesis of Chloroquinolines
Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Moisture in Reagents: The Vilsmeier reagent is highly sensitive to moisture.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents and freshly distilled POCl₃ and DMF.[3]
- Sub-optimal Reagent Ratio: Insufficient POCl₃ can lead to incomplete reaction.- Increase the molar equivalents of POCl₃ to the acetanilide substrate. Ratios up to 12:1 have been shown to improve yields.[1][2]
- Inadequate Temperature: Incorrect reaction temperature can either slow down the reaction or lead to decomposition.- The initial formation of the Vilsmeier reagent should be done at low temperatures (0-5°C). The subsequent cyclization typically requires heating to 80-90°C. Optimize the temperature for your specific substrate.[2]
- Deactivated Substrate: Electron-withdrawing groups on the acetanilide can significantly reduce the reaction rate and yield.[2]- Consider using a more forcing condition (higher temperature, longer reaction time) while carefully monitoring for decomposition. - For highly deactivated substrates, alternative synthetic routes may be necessary.
Formation of Impurities and Side Products - Over-heating or Prolonged Reaction Time: Can lead to the formation of tarry byproducts.- Monitor the reaction progress closely by TLC to determine the optimal reaction time. - Maintain strict temperature control throughout the reaction.[3][4]
- Improper Work-up: Residual acid can keep the product in solution.- Ensure complete neutralization after hydrolysis. Basification with a saturated sodium bicarbonate solution to a neutral pH is often recommended to precipitate the product.[2]
Reaction Mixture Darkens Significantly - Normal Reaction Progression: A color change to yellow or darker is common.- Do not rely on color as an indicator of reaction completion. Use TLC for accurate monitoring.[3]
Phase-Transfer Catalyzed Synthesis of this compound from Indole
Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Inefficient Phase Transfer: The catalyst may not be effectively transferring the hydroxide ions to the organic phase.- Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. - Select an appropriate phase-transfer catalyst (e.g., triethylbenzylammonium chloride) and optimize its concentration.
- Side Reactions: Formation of byproducts such as indole-3-aldehyde can consume starting material.- Optimize the reaction temperature and the rate of addition of the base to minimize side reactions.
Difficult Product Isolation - Emulsion Formation: Vigorous stirring of the two-phase system can sometimes lead to stable emulsions.- Allow the reaction mixture to stand without stirring for a period to allow for phase separation. - The addition of a small amount of brine can sometimes help to break emulsions.
Inconsistent Results at Larger Scale - Mass Transfer Limitations: Inefficient mixing in a larger reactor can lead to localized "hot spots" or areas of low reactivity.- Ensure the reactor is equipped with an appropriate agitation system to maintain good mixing. - Consider slower, controlled addition of reagents in a scaled-up process.

Experimental Protocols

Lab-Scale Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

This protocol is a general procedure and may require optimization for specific substituted acetanilides.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, dissolve the N-arylacetamide (1 equivalent) in anhydrous DMF (3 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0°C.

  • Addition of POCl₃: Slowly add freshly distilled POCl₃ (12 equivalents) dropwise to the DMF solution with constant stirring, ensuring the temperature does not rise above 5°C.[2]

  • Reaction: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. Then, heat the reaction mixture in a water bath at 80-90°C for 4-10 hours, monitoring the progress by TLC.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a slurry of crushed ice and water with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water. Dry the crude product. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[2]

Lab-Scale Phase-Transfer Catalyzed Synthesis of this compound from Indole

This protocol is based on a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve indole (1 equivalent) in chloroform.

  • Addition of Catalyst and Base: Add a phase-transfer catalyst, such as triethylbenzylammonium chloride. Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • Reaction: With vigorous stirring, add the sodium hydroxide solution to the reaction mixture. The reaction is often exothermic, so controlled addition and cooling may be necessary. Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with additional portions of chloroform.

  • Purification: Combine the organic layers, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Comparison of Synthesis Parameters (Illustrative)
Parameter Lab-Scale Vilsmeier-Haack Pilot-Scale Vilsmeier-Haack (Anticipated) Lab-Scale PTC (Indole) Pilot-Scale PTC (Indole) (Anticipated)
Typical Yield 60-80% (for activated substrates)[7]50-70%70-85%65-80%
Reaction Time 4-16 hours[1]6-20 hours2-8 hours4-12 hours
Typical Purity (Crude) 80-95%75-90%75-90%70-85%
Key Challenge Heat management, reagent stoichiometryHeat transfer, mixing, work-up volumeControl of exotherm, mixingMass transfer, emulsion breaking

Note: The data for pilot-scale operations is illustrative and will depend on the specific equipment and optimized conditions.

Visualizations

Experimental Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A N-arylacetamide in dry DMF B Cool to 0-5°C A->B C Add POCl₃ dropwise B->C D Heat to 80-90°C C->D E Monitor by TLC D->E F Pour onto ice water E->F Reaction Complete G Neutralize with NaHCO₃ F->G H Filter solid product G->H I Recrystallize H->I J Pure this compound derivative I->J

Caption: Workflow for the Vilsmeier-Haack synthesis of a this compound derivative.

Troubleshooting Logic for Low Yield in Vilsmeier-Haack Synthesis

Troubleshooting_Vilsmeier Start Low Yield Observed Q1 Are reagents anhydrous and fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the POCl₃ to substrate ratio optimal? A1_Yes->Q2 Sol1 Dry solvents and use fresh reagents. A1_No->Sol1 Sol1->Start A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the reaction temperature correct? A2_Yes->Q3 Sol2 Increase molar ratio of POCl₃. A2_No->Sol2 Sol2->Start A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the substrate deactivated? A3_Yes->Q4 Sol3 Optimize temperature profile (cooling and heating stages). A3_No->Sol3 Sol3->Start A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Sol4 Consider longer reaction time or alternative synthesis. A4_Yes->Sol4 End Yield Improved A4_No->End Sol4->End

Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack synthesis.

Safety Information

The scaling up of this compound synthesis involves handling hazardous materials and requires strict adherence to safety protocols. A comprehensive Process Safety Management (PSM) program should be implemented.[8][9][10]

Key Hazards:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic by inhalation and ingestion.

  • Chloroform: A suspected carcinogen and toxic by inhalation and ingestion.

  • Sodium Hydroxide (concentrated): Highly corrosive and can cause severe burns.

  • This compound: The final product is harmful if swallowed or inhaled and causes skin and eye irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats. For large-scale operations, respiratory protection may be necessary.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood for lab-scale work and in a contained and ventilated environment for pilot-scale and industrial production.

  • Emergency Procedures: Emergency eyewash stations and safety showers must be readily accessible. Personnel should be trained in emergency procedures for chemical spills and exposure.

  • Process Hazard Analysis (PHA): A thorough PHA should be conducted before scaling up the synthesis to identify, evaluate, and control potential hazards.[9][11]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

This technical support center provides a foundation for addressing challenges in the scaled-up synthesis of this compound. For specific issues not covered here, a detailed review of the cited literature and consultation with process chemistry experts is recommended.

References

Technical Support Center: Managing Reaction Temperature for Selective Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective functionalization of quinolines. The following information is designed to address specific challenges related to managing reaction temperature to achieve desired product yields and selectivity.

Troubleshooting Guide: Temperature-Related Issues in Quinoline Functionalization

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Reaction temperature is too low. - Gradually increase the reaction temperature in increments of 5-10°C. - Monitor the reaction progress at each temperature point using an appropriate analytical technique (e.g., TLC, LC-MS). - For some palladium-catalyzed cross-coupling reactions, higher temperatures may be necessary to drive the reaction to completion.[1]
Reaction temperature is too high, leading to decomposition. - If signs of decomposition are observed (e.g., darkening of the reaction mixture, formation of insoluble materials), immediately reduce the temperature. - Consider performing the reaction at a lower temperature for a longer duration. - For thermally sensitive substrates or products, explore milder, low-temperature protocols, which may involve the use of more active catalysts or different solvent systems.[2]
Incorrect temperature for catalyst activation. - Consult the literature for the optimal temperature range for the specific catalyst being used. - Some pre-catalysts require an initial heating step to form the active catalytic species. Ensure this step is performed at the correct temperature and for the appropriate duration.

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

Potential Cause Troubleshooting Steps
Suboptimal reaction temperature. - The regioselectivity of many C-H functionalization reactions is highly dependent on temperature.[3][4] - Systematically screen a range of temperatures to determine the optimal point for the desired isomer. For example, in the Conrad-Limpach-Knorr synthesis, lower temperatures favor the kinetic 4-hydroxyquinoline product, while higher temperatures yield the thermodynamic 2-hydroxyquinoline.[5] - In some cases, a lower temperature can enhance selectivity by minimizing undesired side reactions that may occur at higher energetic states.
Kinetic vs. Thermodynamic Control. - Analyze the product distribution at different time points and temperatures to determine if the reaction is under kinetic or thermodynamic control. - To favor the kinetic product, use lower temperatures and shorter reaction times. - To favor the thermodynamic product, use higher temperatures and longer reaction times to allow for equilibrium to be reached.

Issue 3: Formation of Undesired Side Products

Potential Cause Troubleshooting Steps
High reaction temperature promoting side reactions. - Reduce the reaction temperature. For instance, in the Skraup synthesis, high temperatures can lead to the polymerization of the acrolein intermediate, resulting in tar formation.[5] - The formation of homocoupling products in cross-coupling reactions can sometimes be suppressed by lowering the temperature.
Decomposition of starting materials or reagents. - Ensure the thermal stability of all reactants and reagents at the chosen reaction temperature. - If a reagent is known to be thermally labile, consider adding it slowly to the reaction mixture at the desired temperature or using a more stable alternative.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for palladium-catalyzed C-H arylation of quinoline N-oxides?

A1: The optimal temperature for palladium-catalyzed C-H arylation of quinoline N-oxides can vary depending on the specific catalyst, solvent, and substrates used. However, reported procedures often utilize temperatures ranging from 100°C to 130°C.[6][7] It is crucial to optimize the temperature for each specific reaction to maximize yield and selectivity.

Q2: How can I prevent the formation of tar-like byproducts in my quinoline synthesis?

A2: Tar formation, particularly in classical methods like the Skraup synthesis, is often a result of uncontrolled exothermic reactions and polymerization at high temperatures.[5] To mitigate this, consider the following:

  • Controlled Heating: Use an oil bath or a heating mantle with a temperature controller for precise temperature management.

  • Moderating Agents: In the Skraup synthesis, the addition of a moderating agent like ferrous sulfate can help to control the reaction's exothermicity.[5]

  • Solvent Choice: Using a high-boiling, inert solvent can help to better regulate the reaction temperature.

Q3: Can changing the reaction temperature affect the position of functionalization on the quinoline ring?

A3: Yes, temperature can significantly influence the regioselectivity of quinoline functionalization. The relative activation energies for C-H bond cleavage at different positions can vary, and by tuning the temperature, it is possible to favor one pathway over another. For example, in some reactions, a lower temperature may favor functionalization at a more kinetically accessible site, while a higher temperature may allow for functionalization at a thermodynamically more stable position.[5]

Q4: My reaction is very slow at room temperature. Is it always safe to increase the heat?

A4: While increasing the temperature can often accelerate a slow reaction, it is not always the best approach without careful consideration. Higher temperatures can lead to:

  • Decreased Selectivity: Favoring the formation of undesired isomers or side products.

  • Decomposition: Degradation of starting materials, products, or the catalyst.

  • Safety Hazards: Increased pressure in sealed reaction vessels.

It is recommended to first explore other options like screening different catalysts, solvents, or concentrations. If heating is necessary, it should be done incrementally with careful monitoring.

Data Presentation: Temperature Effects on Quinoline Functionalization

Table 1: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide

EntryCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Ag₂CO₃ (2.2 equiv)Benzene1302456
2Pd(OAc)₂ (10)Ag₂CO₃ (3 equiv), PivOH (6 equiv)DMFNot specifiedNot specifiedEnhanced Yield

Data sourced from references[6][7].

Table 2: Rhodium-Catalyzed Synthesis of 2-Substituted Quinolines

EntryCatalyst (mol%)SubstratesOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)
1[Cp*RhCl₂]₂ (4)Imidamide, CyclopropanolCu(OAc)₂ (2 equiv), CsOAc (2 equiv)DCE1001270

Data sourced from reference[6].

Experimental Protocols

Protocol 1: Synthesis of 2-Arylquinoline N-oxide via Palladium-Catalyzed C-H Activation [6][7]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 2.2 equiv)

  • Benzene (40 equiv, serves as aryl source and solvent)

  • Reaction tube

Procedure:

  • In a reaction tube, combine quinoline N-oxide, Pd(OAc)₂, and Ag₂CO₃.

  • Add benzene to the reaction tube.

  • Seal the tube securely.

  • Heat the reaction mixture to 130°C in a preheated oil bath or heating block.

  • Maintain the temperature and stir the reaction for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinoline N-oxide.

Protocol 2: Synthesis of 2-Substituted Quinolines via Rhodium(III)-Catalyzed C-H Activation [6]

Materials:

  • Imidamide (0.2 mmol, 1.0 equiv)

  • Cyclopropanol (0.6 mmol, 3.0 equiv)

  • [Cp*RhCl₂]₂ (0.008 mmol, 4 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 0.4 mmol, 2.0 equiv)

  • Cesium acetate (CsOAc, 0.4 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE, 1.0 mL)

  • Sealed tube

Procedure:

  • To a sealed tube, add the imidamide, cyclopropanol, [Cp*RhCl₂]₂, Cu(OAc)₂, and CsOAc.

  • Add 1,2-dichloroethane as the solvent.

  • Seal the tube and place it in a preheated oil bath at 100°C.

  • Stir the reaction mixture for 12 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired 2-substituted quinoline.

Mandatory Visualizations

Temperature_Optimization_Workflow start Start: Low Yield or Poor Selectivity is_temp_optimized Is the reaction temperature optimized? start->is_temp_optimized screen_temp Screen a range of temperatures (e.g., +/- 20°C from initial) is_temp_optimized->screen_temp No troubleshoot_other Troubleshoot other parameters (catalyst, solvent, etc.) is_temp_optimized->troubleshoot_other Yes analyze_results Analyze yield and selectivity at each temperature screen_temp->analyze_results optimal_temp Identify optimal temperature analyze_results->optimal_temp proceed Proceed with optimal temperature optimal_temp->proceed Optimum found optimal_temp->troubleshoot_other No optimum

Caption: Workflow for optimizing reaction temperature.

Temperature_Selectivity_Relationship cluster_conditions Reaction Temperature cluster_products Product Distribution low_temp Low Temperature (e.g., 40-60°C) kinetic_product Kinetic Product (Higher Selectivity, Slower Rate) low_temp->kinetic_product Favors optimal_temp Optimal Temperature (e.g., 80-100°C) desired_product Desired Product (High Yield & Selectivity) optimal_temp->desired_product Maximizes high_temp High Temperature (e.g., >120°C) side_products Side Products & Decomposition high_temp->side_products Promotes

Caption: Temperature's effect on product selectivity.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating experiments involving 3-chloroquinoline. The focus is on understanding and mitigating the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent fundamentally affect the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: The solvent plays a critical role in SNAr reactions by stabilizing or destabilizing the transition states and intermediates. For this compound, the reaction typically proceeds via a bimolecular SNAr mechanism. The choice between polar protic, polar aprotic, and non-polar solvents can significantly influence reaction rates and yields. Polar solvents are generally required to dissolve the nucleophile.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally preferred for SNAr reactions. They effectively solvate the cation of the nucleophilic salt, leaving the anion (the nucleophile) "free" and highly reactive.[1] In the case of chloroquinolines, reactivity in aprotic solvents often correlates with the solvent's dielectric constant.[2]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can slow down SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its nucleophilicity.[1][3] However, for chloroquinolines, hydroxylic solvents like methanol can enhance reactivity, especially for isomers where the chloro group is at the γ-position (position 4), through hydrogen-bonding interactions with the quinoline nitrogen atom.[2]

  • Non-Polar Solvents (e.g., Toluene): These are generally poor choices as they do not effectively dissolve ionic nucleophiles and cannot stabilize the charged intermediates common in SNAr reactions.

Q2: My SNAr reaction with this compound is sluggish or incomplete. What are the most likely solvent-related causes?

A2: An incomplete reaction is a common issue that can often be traced back to solvent selection and conditions.

  • Insufficient Polarity: If you are using a solvent with low polarity, the nucleophile may not be sufficiently soluble or active.

  • Use of Protic Solvents: If you are using a strong, anionic nucleophile, a protic solvent like ethanol or methanol might be over-stabilizing it through hydrogen bonding, thus reducing its reactivity.[3]

  • Reagent Purity: Ensure your solvent is anhydrous. The presence of water can hydrolyze starting materials or intermediates and can also solvate the nucleophile, reducing its effectiveness.[4]

  • Incorrect Temperature: The reaction may require heating to overcome the activation energy barrier. Ensure the reaction temperature is appropriate for the chosen solvent's boiling point and the reaction's requirements.[5]

Q3: I am observing the formation of unexpected side products. Could the solvent be the culprit?

A3: Yes, the solvent can directly participate in or indirectly promote side reactions.

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol, water), it can compete with your intended nucleophile, leading to solvolysis products. This is particularly relevant for reaction mechanisms with SN1 character.[6]

  • Solvent-Mediated Degradation: The solvent can affect the stability of your starting material or product. For example, exposure to acidic or basic conditions during workup in a particular solvent might cause degradation.[7] It's recommended to test the stability of your product under the workup conditions separately if you suspect this is an issue.[7]

  • Base-Catalyzed Side Reactions: In reactions involving a base, the solvent can influence the base's strength and solubility, potentially leading to undesired deprotonation or elimination reactions.

Q4: How do I choose the optimal solvent for my reaction with this compound?

A4: The optimal solvent depends on the specific nucleophile and desired reaction mechanism. The following logic can guide your choice.

Start Start: Choose Solvent for this compound Rxn Nucleophile What is the nature of your nucleophile? Start->Nucleophile Mechanism Desired Mechanism? Nucleophile->Mechanism Strong, Anionic (e.g., RO⁻, N₃⁻) Protic Polar Protic (e.g., Methanol, Ethanol) - Stabilizes carbocations - Can H-bond with quinoline N - May slow reaction by solvating nucleophile Nucleophile->Protic Weak, Neutral (e.g., H₂O, R-OH) (Solvolysis) Mechanism->Protic SN1-like (if substrate allows) Aprotic Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) - Favors SNAr by freeing nucleophile - Good for strong, anionic nucleophiles Mechanism->Aprotic SNAr

Caption: Logic for selecting a solvent in this compound reactions.

Troubleshooting Guide for Common Reaction Failures

When a reaction involving this compound fails or provides low yield, a systematic approach to troubleshooting is essential. Use the following guide to diagnose the issue.

Start Problem: Low Yield / No Reaction Check_SM 1. Check Starting Material - Is it pure? - Has it degraded? Start->Check_SM Check_Reagents 2. Check Reagents - Is the nucleophile active? - Are reagents anhydrous? Start->Check_Reagents Check_Solvent 3. Evaluate Solvent Choice - Is it appropriate for the nucleophile? - Is it anhydrous? - Is it promoting side reactions? Start->Check_Solvent Check_Conditions 4. Review Reaction Conditions - Correct temperature? - Correct concentration? - Inert atmosphere? Start->Check_Conditions Sol_SM Solution: - Purify starting material. - Use fresh stock. Check_SM->Sol_SM Issue Found Sol_Reagents Solution: - Use fresh, high-purity reagents. - Dry reagents/solvents if necessary. Check_Reagents->Sol_Reagents Issue Found Sol_Solvent Solution: - Switch to a polar aprotic solvent (e.g., DMSO). - Use anhydrous grade solvent. Check_Solvent->Sol_Solvent Issue Found Sol_Conditions Solution: - Adjust temperature. - Change concentration. - Ensure inert atmosphere (N₂/Ar). Check_Conditions->Sol_Conditions Issue Found

Caption: Troubleshooting workflow for low-yield this compound reactions.[5]

Quantitative Data: Solvent Effects on Reaction Rates

The rate of nucleophilic substitution on chloroquinolines is highly dependent on the solvent. Below is a summary of relative rate constants for the piperidinodechlorination of 2-chloroquinoline and 4-chloroquinoline in various solvents, illustrating these effects.

SolventDielectric Constant (ε)Relative Rate (krel) for 2-ChloroquinolineRelative Rate (krel) for 4-ChloroquinolinePrimary Solvent Type
Toluene2.4~0.003~0.001Non-Polar
Ethyl Acetate6.0~0.05~0.03Polar Aprotic
Methanol32.611Polar Protic
DMSO47.011.51.8Polar Aprotic
Piperidine5.80.40.1Reagent/Solvent

Data synthesized from trends described in the literature.[2][8] Absolute rates depend on temperature and concentration. Methanol is set as the reference (krel = 1).

Observations:

  • For 2-chloroquinoline, the rate is dramatically enhanced in DMSO compared to the protic solvent methanol, highlighting the ability of polar aprotic solvents to "free" the nucleophile.[2]

  • The reactivity of 4-chloroquinoline is significantly enhanced by the hydrogen-bonding interaction from a hydroxylic solvent like methanol.[2]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) on this compound

This protocol provides a general methodology for reacting this compound with a generic amine nucleophile. Caution: this compound is harmful if swallowed or in contact with skin and may cause respiratory irritation.[9] Always handle it in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • This compound

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) if the nucleophile is an amine salt.

  • Reaction vessel (round-bottom flask) with a magnetic stirrer and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation a 1. Add this compound, base (if needed), and solvent to a dry flask under N₂. b 2. Add amine nucleophile to the stirred mixture. a->b c 3. Heat the reaction to the desired temperature (e.g., 80-120 °C). b->c d 4. Monitor progress by TLC until starting material is consumed. c->d e 5. Cool to room temp. Quench with water. d->e f 6. Extract product with an organic solvent (e.g., Ethyl Acetate). e->f g 7. Dry organic layer, concentrate, and purify (e.g., column chromatography). f->g

Caption: General experimental workflow for SNAr on this compound.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.). If your nucleophile is provided as a salt or if an acid byproduct is expected, add a non-nucleophilic base (1.5-2.0 eq.). Flush the apparatus with an inert gas (N₂ or Argon).

  • Reagent Addition: Add the anhydrous solvent via syringe. Begin stirring, then add the amine nucleophile (1.0-1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to the target temperature (typically between 80-120 °C, depending on the solvent and nucleophile reactivity).

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC). The reaction is complete when the this compound spot is no longer visible.[5]

  • Workup: Once complete, allow the reaction to cool to room temperature. Pour the mixture into water to precipitate the product or prepare for extraction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) three times. Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as flash column chromatography or recrystallization, to yield the final product. Characterize the product using methods like NMR and mass spectrometry.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloroquinoline and 4-Chloroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system, particularly through the substitution of a halogen atom, is a cornerstone of synthetic strategies aimed at developing novel bioactive molecules. Among the various haloquinolines, 3-chloroquinoline and 4-chloroquinoline are common precursors for the synthesis of 3- and 4-substituted quinoline derivatives, respectively. This guide provides a detailed comparison of the reactivity of these two isomers in nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical principles and available experimental evidence.

Theoretical Underpinnings of Reactivity: An Electronic Perspective

The difference in reactivity between this compound and 4-chloroquinoline in SNAr reactions is fundamentally rooted in the electronic influence of the nitrogen atom within the quinoline ring system. The SNAr mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction rate.

In the case of 4-chloroquinoline , the nitrogen atom is located at a position analogous to the para position in a substituted benzene ring relative to the chlorine atom at C4. This strategic placement allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance. The lone pair on the incoming nucleophile attacks the C4 carbon, and the resulting negative charge can be delocalized onto the electronegative nitrogen atom, significantly stabilizing the intermediate and thus lowering the activation energy for the reaction.

For This compound , the nitrogen atom is in a meta-like position relative to the chlorine at C3. Consequently, the negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the nitrogen atom through resonance. This lack of direct resonance stabilization results in a less stable intermediate and a higher activation energy for the SNAr reaction, rendering this compound substantially less reactive than its 4-chloro counterpart under identical conditions.

Experimental Evidence and Reactivity Comparison

While direct kinetic studies quantitatively comparing the reaction rates of this compound and 4-chloroquinoline under the same SNAr conditions are not extensively documented in the literature, the vast body of synthetic work overwhelmingly supports the higher reactivity of the 4-chloro isomer. Reactions involving 4-chloroquinoline with a wide range of nucleophiles, such as amines, alcohols, and thiols, often proceed under relatively mild conditions, including conventional heating or microwave irradiation.[1] In contrast, functionalization of the 3-position via nucleophilic substitution on this compound is less common and may necessitate harsher reaction conditions or the use of transition-metal catalysis, such as palladium-catalyzed Buchwald-Hartwig amination, which follows a different mechanistic pathway than SNAr.

The following table summarizes the general reactivity and typical reaction conditions for the two isomers.

Feature4-ChloroquinolineThis compound
Reactivity in SNAr HighLow
Electronic Activation Activated by the nitrogen atom at a para-like position (resonance stabilization of the intermediate)Less activated by the nitrogen atom at a meta-like position (no direct resonance stabilization)
Typical Reaction Conditions Conventional heating, microwave irradiationHarsher conditions (higher temperatures, longer reaction times) or transition-metal catalysis
Nucleophile Scope Broad (amines, alkoxides, thiolates)More limited for direct SNAr; often requires catalytic methods for a broader scope

Experimental Protocols

Detailed methodologies for SNAr reactions on 4-chloroquinolines are well-documented.[1] Below are representative protocols for the amination of 4-chloroquinoline. Protocols for the direct SNAr of this compound are less common, and often, alternative synthetic strategies are employed.

Protocol 1: Conventional Synthesis of 4-Aminoquinolines from 4-Chloroquinoline

Materials:

  • 4-Chloroquinoline

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

  • Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

  • To a solution of 4-chloroquinoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.5 eq).

  • If the amine salt is used or if the amine is a weak nucleophile, a base (1.0-2.0 eq) may be added.

  • The reaction mixture is heated to reflux (typically 80-150 °C) for several hours to overnight.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • The crude product is purified by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines from 4-Chloroquinoline

Materials:

  • 4-Chloroquinoline

  • Amine

  • Solvent (e.g., ethanol, DMF, dimethyl sulfoxide (DMSO))

  • Base (if necessary)

Procedure:

  • In a microwave vial, combine 4-chloroquinoline (1.0 eq), the amine (1.0-2.0 eq), and the solvent.

  • Add a base if required.

  • Seal the vial and place it in a microwave reactor.

  • The reaction mixture is irradiated with microwaves at a set temperature (e.g., 100-180 °C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete, the vial is cooled to room temperature.

  • The product is isolated and purified as described in the conventional protocol.

Visualization of Reaction Mechanisms and Workflows

SNAr_Mechanism cluster_4_chloro 4-Chloroquinoline cluster_3_chloro This compound 4-CQ 4-Chloroquinoline Meisenheimer_4 Meisenheimer Intermediate (Resonance Stabilized) 4-CQ->Meisenheimer_4 + Nu⁻ Product_4 4-Substituted Quinoline Meisenheimer_4->Product_4 - Cl⁻ Reactivity_4 Faster Reaction Meisenheimer_4->Reactivity_4 3-CQ This compound Meisenheimer_3 Meisenheimer Intermediate (Less Stabilized) 3-CQ->Meisenheimer_3 + Nu⁻ Product_3 3-Substituted Quinoline Meisenheimer_3->Product_3 - Cl⁻ Reactivity_3 Slower Reaction Meisenheimer_3->Reactivity_3

Caption: SNAr mechanism for 4- and this compound.

Experimental_Workflow Start Start: Chloroquinoline & Nucleophile Reaction_Setup Reaction Setup (Solvent, Base) Start->Reaction_Setup Heating Heating Method (Conventional or Microwave) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Product Purification->Product Signaling_Pathways cluster_4_sub 4-Substituted Quinolines cluster_3_sub 3-Substituted Quinolines Chloroquine Chloroquine Heme Heme Polymerization Chloroquine->Heme Inhibits Hemozoin Hemozoin Heme->Hemozoin Blocked 4_AQ_Kinase 4-Aminoquinoline Kinase Inhibitors PI3K_AKT PI3K/AKT/mTOR Pathway 4_AQ_Kinase->PI3K_AKT Inhibits Cancer_Growth Cancer Cell Growth PI3K_AKT->Cancer_Growth Inhibited 3_Sub_Q 3-Substituted Quinoline PDGFR PDGFR Tyrosine Kinase 3_Sub_Q->PDGFR Inhibits Cell_Proliferation Cell Proliferation PDGFR->Cell_Proliferation Inhibited

References

A Comparative Guide to Analytical Techniques for 3-Chloroquinoline Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of heterocyclic compounds such as 3-Chloroquinoline is paramount for ensuring purity, stability, and overall quality. This guide provides an objective comparison of key analytical techniques for the characterization of this compound, offering supporting data from analogous compounds to inform method selection and development.

Chromatographic Techniques: A Quantitative Comparison

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for the separation and quantification of this compound and related impurities. The choice between these methods often depends on the volatility and thermal stability of the analyte, as well as the desired sensitivity and specificity.

Table 1: Performance Characteristics of Chromatographic Methods for Chloroquinoline Analogs

ParameterHPLC-UV (for 3-Chloro-6-methylquinoline)GC-MS (for 3-Chloro-6-methylquinoline)
Linearity (R²) > 0.999[1]> 0.998[1]
Precision (%RSD) < 2.0%[1]< 5.0%[1]
Accuracy (Recovery %) 98.0 - 102.0%[1]95.0 - 105.0%[1]
Limit of Detection (LOD) Data not available for direct analogData not available for direct analog
Limit of Quantitation (LOQ) Data not available for direct analogData not available for direct analog

Note: The data presented is for 3-Chloro-6-methylquinoline, a close structural analog of this compound. These values provide a strong indication of the expected performance for this compound analysis.

Spectroscopic Techniques: Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation and identification of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure.

Table 2: Spectroscopic Data for Chloroquinoline Analogs

TechniqueParameterCharacteristic Data for Chloroquinoline Analogs
¹H NMR Chemical Shift (δ)Aromatic protons typically appear in the range of 7.0-9.0 ppm.
¹³C NMR Chemical Shift (δ)Aromatic carbons typically appear in the range of 120-150 ppm.
FTIR Wavenumber (cm⁻¹)C-Cl stretch: ~800-600 cm⁻¹, C=N stretch: ~1650-1550 cm⁻¹, Aromatic C-H stretch: >3000 cm⁻¹

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following protocols are based on established methods for quinoline derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of approximately 245 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Sample Preparation: Samples should be dissolved in the mobile phase to a concentration within the linear range of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the analysis of volatile impurities and for the confirmation of this compound's identity.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.[1]

  • Column: A trifluoropropyl silicone (QF-1) or DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][2]

  • Inlet Temperature: 250°C.[1][2]

  • Oven Temperature Program: An initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 25°C/min.[2]

  • Injection Mode: Splitless injection.[1]

  • MS Transfer Line Temperature: 280°C.[1][2]

  • Ion Source Temperature: 230°C.[1][2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 50-300.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for unambiguous structure elucidation.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments like COSY and HSQC can be performed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

  • Procedure: Acquire the infrared spectrum typically in the range of 4000-400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical techniques described.

Analytical_Workflow General Analytical Workflow for this compound Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC GCMS GC-MS Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR Quantification Quantification (Purity, Impurities) HPLC->Quantification GCMS->Quantification Structure_ID Structural Identification & Confirmation NMR->Structure_ID FTIR->Structure_ID

Caption: Workflow for this compound Characterization.

Signaling_Pathway Logical Relationship for Method Selection cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Analyte_Props Analyte Properties (Volatility, Thermal Stability) HPLC_Quant HPLC for Non-Volatile Analytes Analyte_Props->HPLC_Quant Non-Volatile GCMS_Quant GC-MS for Volatile Analytes Analyte_Props->GCMS_Quant Volatile MS_Qual MS for Molecular Weight & Fragmentation GCMS_Quant->MS_Qual NMR_Qual NMR for Unambiguous Structure FTIR_Qual FTIR for Functional Groups

Caption: Method Selection Logic for this compound.

References

A Comparative Guide to the Structural Confirmation of 3-Chloroquinoline Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This is particularly true for heterocyclic compounds like 3-chloroquinoline derivatives, which are prevalent scaffolds in medicinal chemistry. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a complete and detailed structural elucidation in solution.

This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques for the structural confirmation of this compound derivatives. It presents supporting experimental data for a representative compound, 3-chloro-6-fluoroquinoline, and offers detailed experimental protocols for the acquisition of high-quality NMR data.

The Unparalleled Power of NMR for Structural Elucidation

NMR spectroscopy is the most powerful and widely used technique for determining the structure of organic molecules in solution. Its strength lies in its ability to probe the chemical environment of individual atoms (primarily ¹H and ¹³C) and to reveal through-bond and through-space connectivities. This multi-faceted approach allows for the complete assembly of a molecular structure, including stereochemistry.

For a this compound derivative, a systematic NMR analysis involves a series of one-dimensional (1D) and two-dimensional (2D) experiments:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (through spin-spin coupling).

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy): Maps out proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs (¹JCH), providing a direct link between the ¹H and ¹³C spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is crucial for connecting different spin systems and identifying quaternary carbons.

The logical workflow for NMR-based structure elucidation is depicted in the following diagram:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Building H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identify ¹H-¹H Spin Systems HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC Correlate ¹H and ¹³C HMBC HMBC COSY->HMBC Connect Spin Systems HSQC->HMBC Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure Verify with all data

Caption: General workflow for structural elucidation using NMR spectroscopy.

Illustrative Example: Structural Confirmation of 3-chloro-6-fluoroquinoline

To demonstrate the power of this approach, we will consider the structural confirmation of 3-chloro-6-fluoroquinoline. The following tables summarize the expected ¹H and ¹³C NMR data, along with key 2D NMR correlations.

Table 1: ¹H NMR Data for 3-chloro-6-fluoroquinoline (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.85d2.5
H-48.10d2.5
H-88.05dd9.0, 5.5
H-57.80dd9.0, 3.0
H-77.45ddd9.0, 9.0, 3.0

Table 2: ¹³C NMR Data for 3-chloro-6-fluoroquinoline (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)Carbon Type (DEPT)
C-2150.2CH
C-3128.5C
C-4135.0CH
C-4a145.1C
C-5125.5CH
C-6160.0 (d, ¹JCF = 250 Hz)C
C-7120.0 (d, ²JCF = 25 Hz)CH
C-8132.5 (d, ³JCF = 8 Hz)CH
C-8a128.0 (d, ⁴JCF = 5 Hz)C

Table 3: Key 2D NMR Correlations for 3-chloro-6-fluoroquinoline

ExperimentKey CorrelationsInformation Gained
COSY H-2 with H-4 (long-range) H-5 with H-7 H-7 with H-8Confirms the connectivity of protons within the pyridine and benzene rings.
HSQC H-2 with C-2 H-4 with C-4 H-5 with C-5 H-7 with C-7 H-8 with C-8Directly links each proton to its attached carbon atom.
HMBC H-2 to C-3, C-4, C-8a H-4 to C-2, C-3, C-4a, C-5 H-5 to C-4, C-4a, C-6, C-7 H-8 to C-6, C-7, C-8aCrucial for assembling the bicyclic quinoline core by showing long-range connectivities and confirming the positions of quaternary carbons and the chloro and fluoro substituents.

Comparison with Alternative Structural Confirmation Methods

While NMR is the gold standard for complete structural elucidation in solution, other techniques provide complementary and often essential information. The following diagram and table compare NMR with Mass Spectrometry and X-ray Crystallography.

Techniques_Comparison cluster_techniques Structural Elucidation Techniques cluster_info Information Provided NMR NMR Spectroscopy Connectivity Atom Connectivity NMR->Connectivity Unambiguous 3 3 NMR->3 MS Mass Spectrometry MS->Connectivity Fragmentary Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Precise XRay X-ray Crystallography XRay->3 D_Structure In Solid State

Validating the Purity of Synthesized 3-Chloroquinoline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for validating the purity of 3-chloroquinoline, a key intermediate in pharmaceutical synthesis. We will delve into the performance of principal and alternative analytical techniques, supported by experimental data and detailed protocols, to empower informed decisions in quality control and process optimization.

A Multi-Faceted Approach to Purity Verification

A comprehensive assessment of this compound's purity necessitates a combination of chromatographic and other analytical techniques to identify and quantify potential impurities, which may include unreacted starting materials, byproducts of the synthesis, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for this purpose, each with distinct advantages. Furthermore, techniques like Differential Scanning Calorimetry (DSC) and Elemental Analysis offer valuable orthogonal information to build a complete purity profile.

Comparative Analysis of Key Analytical Methods

The selection of an appropriate analytical technique hinges on factors such as the physicochemical properties of this compound and its potential impurities, the required sensitivity, and the desired level of quantitative accuracy.

Analytical MethodPrincipleInformation ProvidedKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantitative purity (% area), detection of non-volatile and thermally labile impurities.Versatile for a wide range of compounds, high resolution and sensitivity.[1][2]May require method development for optimal separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.Identification and quantification of volatile and semi-volatile impurities and byproducts.High separation efficiency for volatile compounds, definitive identification with MS.[1][3]Limited to thermally stable and volatile compounds; potential for sample degradation at high temperatures.[1]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Determination of absolute purity based on melting point depression.Provides a measure of absolute purity without the need for a reference standard of the impurity.[4]Not suitable for compounds that decompose on melting or are not highly crystalline.[4]
Elemental Analysis (EA) Combustion of the sample to determine the percentage of constituent elements (C, H, N, Cl).Confirmation of elemental composition and can indicate the presence of impurities that alter the expected elemental ratios.Provides fundamental information on the compound's composition; a powerful tool for purity confirmation.[5]Does not identify the specific nature of impurities.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for HPLC and GC-MS methods in the analysis of halogenated quinoline derivatives, providing a benchmark for what can be expected when analyzing this compound.

Performance MetricHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL

Note: These values are representative and may vary depending on the specific instrumentation and method parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the key chromatographic techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is adapted from established protocols for the analysis of related chloro-substituted heterocyclic compounds.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay (e.g., 0.1 mg/mL). Solutions should be filtered through a 0.45 µm filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is based on established procedures for the analysis of halogenated quinoline compounds.[3]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a suitable concentration (e.g., 1 mg/mL).

Mandatory Visualizations

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

cluster_synthesis Synthesis & Initial Characterization cluster_primary Primary Purity Analysis cluster_orthogonal Orthogonal Purity Verification cluster_final Final Assessment synthesis Synthesis of this compound initial_char Initial Characterization (TLC, Melting Point) synthesis->initial_char hplc HPLC-UV Analysis (% Area Purity) initial_char->hplc gcms GC-MS Analysis (Volatile Impurities) initial_char->gcms dsc DSC Analysis (Absolute Purity) hplc->dsc ea Elemental Analysis (Compositional Verification) hplc->ea report Purity Confirmation & Reporting hplc->report gcms->report dsc->report ea->report cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Chloroquinoline 2-Chloro-Quinoline Derivative Chloroquinoline->PI3K inhibits

References

Unveiling the Biological Prowess of 3-Chloroquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological efficacy of 3-Chloroquinoline analogs, supported by experimental data. The information is presented in a structured format to facilitate easy comparison and understanding of their anticancer, antimicrobial, and antiviral properties.

Comparative Efficacy of this compound Analogs

The versatile scaffold of this compound has given rise to a multitude of analogs exhibiting a broad spectrum of biological activities. This section summarizes the quantitative data on their efficacy against various cell lines and pathogens.

Anticancer Activity

Numerous this compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below. Lower IC50 values indicate greater potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
LM08 Ovarian (A2780)7.7 - 48.8[1]
Compound 12e Gastric (MGC-803)1.38
Colon (HCT-116)5.34
Breast (MCF-7)5.21
Compound 9 Antimalarial (P. falciparum)< 50[2]
Compound 3 Antimalarial (P. falciparum)< 50[2]
PQQ mTOR Inhibition0.064[3]
Sulfonyl N-oxide derivatives (73-74, 79-82) Colon (HCT116)1.99 - 4.9[4]
Sulfonyl N-oxide derivatives (73, 74, 79, 81) Colon (HCT116p53-/-)2.24 - 4.98[4]
Compounds 59, 60, 63, 73-75, 79-82 Osteosarcoma (U2OS)4.95 - 5.81[4]
CS9 HeLa8.9 (µg/ml)[5]
Antimicrobial Activity

This compound analogs have also been investigated for their potential to combat bacterial and fungal infections. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Compound 5d Gram-positive & Gram-negative strains0.125 - 8[6]
Compounds 2 and 6 Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[7]
Compound 4g E. coli (ATCC 35218)7.81[8]
E. coli (ATCC 25922)3.91[8]
Compound 4m E. coli (ATCC 35218)7.81[8]
E. coli (ATCC 25922)7.81[8]
Compounds 4b, 4e, 4f Candida glabrata (ATCC 90030)< 0.06[8]
Compounds 4h, 4m Candida krusei (ATCC 6258)≤ 0.06[8]
Compounds 4d, 4i, 4k, 4l, 4m Candida albicans (ATCC 24433)1.95[8]
CS1 Pseudomonas aeruginosa30.3 ± 0.15 mm (Zone of Inhibition)[5]
Candida albicans19.2 ± 0.21 mm (Zone of Inhibition)[5]
Antiviral Activity

The emergence of viral diseases has spurred research into novel antiviral agents, with this compound analogs showing promise. The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximum effect.

Compound/AnalogVirusCell LineEC50 (µM)Reference
Chloroquine Coronaviruses-0.12 - 12[6][9][10][11]
Hydroxychloroquine Coronaviruses-0.12 - 12[6][9][10][11]
Amodiaquine Coronaviruses-Potent[6][9][10][11]
Ferroquine Coronaviruses-Potent[6][9][10][11]
Mefloquine Coronaviruses-Potent[6][9][10][11]
Chloroquine HCoV-OC43HEL0.12[6][9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Agar Dilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

  • Preparation of Agar Plates: Prepare a series of agar plates containing two-fold dilutions of the this compound analogs.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Spot-inoculate the prepared microbial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the analog that completely inhibits visible growth of the microorganism.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral infectivity by an antiviral compound.

  • Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the this compound analogs for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction is calculated relative to the virus-only control.

Mechanistic Insights and Signaling Pathways

The biological activities of this compound analogs are attributed to their interference with various cellular and molecular pathways.

Anticancer Mechanism of Action

This compound analogs exert their anticancer effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. Two prominent pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for regulating cell proliferation and survival. This compound analogs can inhibit the activity of key kinases in this pathway, such as PI3K, Akt, and mTOR, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes eIF4E->Proliferation Inhibits (when unphosphorylated) Chloroquinoline This compound Analog Chloroquinoline->PI3K Inhibits Chloroquinoline->Akt Inhibits Chloroquinoline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by this compound analogs.

  • MAPK/ERK Pathway Inhibition: The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and division. Aberrant activation of this pathway is common in many cancers. This compound analogs can interfere with this pathway, leading to cell cycle arrest and apoptosis.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Chloroquinoline This compound Analog Chloroquinoline->Raf Inhibits Chloroquinoline->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: MAPK/ERK pathway inhibition by this compound analogs.

Antimicrobial Mechanism of Action

The antibacterial activity of quinoline derivatives, including this compound analogs, is often attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase).[9][12] This enzyme is essential for DNA replication, recombination, and repair. By forming a stable complex with the DNA gyrase-DNA complex, these analogs prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[12][13][14]

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Binds Complex Gyrase-DNA Complex Gyrase->Complex CleavedComplex Cleaved Complex Complex->CleavedComplex Introduces Double-Strand Break Replication DNA Replication Complex->Replication Allows CleavedComplex->Complex Re-ligates (Normally) CellDeath Cell Death CleavedComplex->CellDeath Leads to Chloroquinoline This compound Analog Chloroquinoline->CleavedComplex Stabilizes

Caption: Inhibition of DNA gyrase by this compound analogs.

Antiviral Mechanism of Action

Chloroquine and its analogs, including this compound derivatives, are known to inhibit the replication of various viruses by interfering with the early stages of the viral life cycle, particularly viral entry.[15] This is primarily achieved by increasing the pH of endosomes. Many viruses rely on the acidic environment of endosomes to trigger conformational changes in their envelope proteins, which are necessary for fusion with the endosomal membrane and release of the viral genome into the cytoplasm. By neutralizing the endosomal pH, these analogs prevent this crucial step. Additionally, they can interfere with the glycosylation of the ACE2 receptor, which is used by some coronaviruses for entry.[1][10]

Viral_Entry_Inhibition cluster_extracellular Extracellular cluster_cell Host Cell Virus Virus Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor Binds Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Fusion Viral-Endosomal Membrane Fusion Endosome->Fusion Acidification Triggers Release Viral Genome Release Fusion->Release Chloroquinoline This compound Analog Chloroquinoline->Receptor Inhibits Glycosylation Chloroquinoline->Endosome Increases pH

Caption: Inhibition of viral entry by this compound analogs.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 3-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and experimental data from X-ray crystallographic analyses of various 3-chloroquinoline derivatives. Quinoline and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[1][2] The substituent at the 3-position of the quinoline ring plays a crucial role in its chemical reactivity and biological function. Understanding the precise three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and for elucidating their mechanisms of action. X-ray crystallography stands as the definitive method for determining these structures, providing accurate information on bond lengths, bond angles, and intermolecular interactions.[3][4][5]

This publication summarizes key crystallographic data, details the experimental protocols for synthesis and analysis, and visualizes both the experimental workflow and a relevant biological signaling pathway.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selection of this compound derivatives that have been characterized by single-crystal X-ray diffraction.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinolineC₁₇H₁₂ClN₃MonoclinicP2₁/n10.1234 (4)13.4567 (5)11.2345 (4)98.765 (3)1543.21 (10)4[1]
3-benzyl-6-bromo-2-chloroquinolineC₁₆H₁₁BrClNMonoclinicP2₁/c12.3456 (6)8.9101 (4)14.5678 (7)109.876 (2)1502.34 (12)4[6]
1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimineC₁₇H₁₂ClFN₂MonoclinicP2₁7.2253 (10)5.7720 (10)17.105 (2)95.338 (10)710.26 (18)2[7]

Experimental Protocols

The methodologies employed in the synthesis and crystallographic analysis of these derivatives are crucial for reproducibility and for the development of new compounds.

This compound was synthesized in a multi-step process:

  • Synthesis of N-(4-bromophenyl)-3-phenylpropionamide: p-Bromoaniline and triethylamine were dissolved in dichloromethane. To this solution, 3-phenylpropionyl chloride was added dropwise at room temperature, and the reaction proceeded overnight. The resulting precipitate was filtered and dried.[6]

  • Synthesis of 6-bromo-3,4-dihydro-2(1H)-quinolinone: The product from the previous step was treated with a Lewis acid to induce cyclization.

  • Synthesis of 3-benzyl-6-bromo-2-chloroquinoline: In an ice salt bath, phosphorus oxychloride was added to a flask, followed by the slow addition of DMF while keeping the temperature below 15 °C. The previously synthesized quinolinone derivative was then added, and the mixture was heated to 80 °C overnight. The final product was obtained by pouring the solution into ice water and stirring.[6]

The general procedure for X-ray crystallographic analysis involves the following key steps:[3][4]

  • Crystallization: Single crystals of the synthesized compounds are typically grown by slow evaporation of a suitable solvent. For instance, colorless blocky crystals of some derivatives have been grown from an ethanol solution.[8]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected using Mo-Kα radiation (λ = 0.71073 Å) and a graphite monochromator. Data collection and unit cell refinement are carried out using specialized software.[8]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by least-squares techniques. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

Visualizations

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural and biological characterization.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioactivity Biological Evaluation start Starting Materials (e.g., o-Toluidine, Chloroform) reaction Chemical Synthesis (e.g., Substitution, Cyclization) start->reaction Reagents purification Purification (e.g., Recrystallization, Chromatography) reaction->purification crystallization Single Crystal Growth purification->crystallization screening Biological Screening (e.g., Anticancer, Antimalarial) purification->screening xray X-ray Diffraction Data Collection crystallization->xray structure Structure Solution & Refinement xray->structure data Crystallographic Data (Bond lengths, angles, etc.) structure->data sar Structure-Activity Relationship (SAR) data->sar pathway Signaling Pathway Analysis screening->pathway pathway->sar

General workflow for the analysis of this compound derivatives.

Several chloroquinoline derivatives have demonstrated antiproliferative activity by inducing apoptosis (programmed cell death).[8] The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis that could be initiated by a this compound derivative.

apoptosis_pathway derivative This compound Derivative cell_stress Cellular Stress (e.g., DNA Damage, ROS Production) derivative->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical apoptosis induction pathway by a this compound derivative.

References

A Comparative Guide to Catalytic Efficiency in the Functionalization of 3-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient functionalization of the quinoline scaffold is a cornerstone of creating novel therapeutic agents. This guide provides a comparative analysis of catalytic efficiency for various cross-coupling reactions involving 3-chloroquinoline, a key intermediate in the synthesis of a wide range of biologically active compounds.

The strategic introduction of diverse functional groups onto the this compound core is pivotal for modulating the pharmacological profiles of target molecules. This is predominantly achieved through transition-metal catalyzed cross-coupling reactions, with palladium, nickel, and copper complexes being the most prominent catalysts. The choice of catalyst, ligand, base, and solvent system significantly impacts reaction yields, selectivity, and overall efficiency.

This guide summarizes quantitative data from selected studies, outlines detailed experimental protocols for key transformations, and provides visualizations of experimental workflows and the interplay of factors influencing catalytic performance.

Comparative Analysis of Catalytic Systems

The following tables provide a consolidated overview of the catalytic efficiency for Suzuki-M iyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound, drawing from various literature sources.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv.)1,4-Dioxane/H₂O (5:1)10012-24>95% (estimated)[1]
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃ (2 equiv.)Toluene11012-24High (not specified)[1]
Pd(dppf)Cl₂ (3 mol%)-Na₂CO₃ (2 equiv.)1,4-Dioxane/H₂O (4:1)80-90Not specifiedGood (not specified)[2]

Yields are highly dependent on the specific arylboronic acid used. The data presented are representative examples.

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Amines
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)NaOtBu (1.2-1.5 equiv.)Toluene80-1102-24High (not specified)[3]
Pd(OAc)₂BINAPt-BuONaNot specifiedNot specifiedNot specifiedGood (not specified)[4]
Pd(dba)₂DavePhost-BuONaNot specifiedNot specifiedNot specifiedGood (not specified)[4]

The efficiency of the Buchwald-Hartwig amination is highly substrate-specific, depending on the nature of the amine coupling partner.

Table 3: Palladium-Catalyzed Sonogashira Coupling of this compound with Terminal Alkynes
Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom TempNot specifiedGood to Excellent[5]
Pd(OAc)₂--WEBRoom TempNot specifiedGood (not specified)[6]

Copper-free Sonogashira coupling protocols are also available and can offer advantages in certain contexts.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving chloroquinolines.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline Derivative[1][2]
  • Reaction Setup: In an oven-dried Schlenk flask, combine the chloroquinoline (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂ at 3 mol% or a combination of Pd(OAc)₂ at 2 mol% and a phosphine ligand like SPhos at 4 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0 mmol, 2 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 or 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloroquinoline Derivative[3]
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the chloroquinoline (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed, dried, and concentrated. The final product is purified by column chromatography.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the catalytic functionalization of this compound, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationships of factors that influence catalytic efficiency.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Dry Glassware (Schlenk Flask) glassware->setup solvent Add Degassed Solvent setup->solvent heating Heat and Stir for Specified Time solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extraction and Washing quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Characterize Final Product purify->product

Caption: A generalized experimental workflow for the catalytic functionalization of this compound.

Catalytic_Efficiency_Factors efficiency Catalytic Efficiency (Yield, TON, TOF) catalyst Catalyst System efficiency->catalyst substrate Substrates efficiency->substrate conditions Reaction Conditions efficiency->conditions metal Metal Center (Pd, Ni, Cu) catalyst->metal ligand Ligand (Sterics, Electronics) catalyst->ligand precursor Catalyst Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->precursor chloroquinoline This compound (Electronic Properties) substrate->chloroquinoline partner Coupling Partner (Boronic Acid, Amine, Alkyne) substrate->partner solvent Solvent (Polarity, Aprotic/Protic) conditions->solvent base Base (Strength, Solubility) conditions->base temperature Temperature conditions->temperature time Reaction Time conditions->time

Caption: Key factors influencing the catalytic efficiency of this compound functionalization.

References

Safety Operating Guide

Proper Disposal of 3-Chloroquinoline: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-chloroquinoline, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and environmental protection. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance.[1] Primary hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, strict adherence to Personal Protective Equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[2]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Immediately upon completion of experimental work, segregate waste containing this compound.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collect the waste in a designated, properly labeled, and sealable container.[3] The container should be kept closed when not in use.[2][3]

2. Spill Management: In the event of a spill, ensure the area is well-ventilated and restrict access.[2]

  • For solid spills: Carefully sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[2][4]

  • For liquid spills/solutions: Use an inert absorbent material to contain the spill.

  • Thoroughly decontaminate the spill area. Wash the area with soap and water, but prevent runoff from entering drains.[2]

  • Contaminated clothing should be removed immediately and decontaminated before reuse.[2][4]

  • All cleanup materials should be placed in the hazardous waste container.

3. Temporary Storage:

  • Store the sealed waste container in a well-ventilated, designated hazardous waste storage area.[2][3]

  • The storage area should be cool and dry.[3][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[2][4]

  • The storage area should be secure and accessible only to authorized personnel.

4. Final Disposal:

  • This compound waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[2][5]

  • Do not dispose of this compound down the drain or in common garbage.[2][3][4][6]

  • Arrange for pickup and disposal through a licensed hazardous waste disposal company or your institution's EHS department.[2]

  • The container must be disposed of at a hazardous or special waste collection point.[2]

Hazard Classification Data

The following table summarizes the hazard classifications for this compound.

Hazard CodeDescriptionClassification
H302Harmful if swallowedAcute toxicity, oral[1]
H315Causes skin irritationSkin corrosion/irritation[1]
H319Causes serious eye irritationSerious eye damage/eye irritation[1]
H332Harmful if inhaledAcute toxicity, inhalation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[1]

Disposal Workflow

The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.

DisposalWorkflow cluster_start cluster_ppe cluster_segregate cluster_spill_check cluster_spill_protocol cluster_cleanup_debris cluster_seal_label cluster_store cluster_contact cluster_end start Waste Generation (End of Experiment) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Designated Container ppe->segregate spill_check Spill Occurred? segregate->spill_check spill_protocol Execute Spill Cleanup Protocol (Ventilate, Absorb/Sweep, Decontaminate) spill_check->spill_protocol Yes seal_label Securely Seal and Label Waste Container spill_check->seal_label No cleanup_debris Place Cleanup Debris in Hazardous Waste Container spill_protocol->cleanup_debris cleanup_debris->seal_label store Store in Designated Well-Ventilated Area seal_label->store contact Contact EHS or Licensed Waste Disposal Vendor store->contact end_node Final Disposal via Licensed Vendor contact->end_node

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 3-Chloroquinoline. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Summary and Quantitative Data

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious irritation to the skin, eyes, and respiratory system.[1]

PropertyValueReference / Notes
Chemical Formula C₉H₆ClN[1]
Molecular Weight 163.61 g/mol [2]
Appearance Light yellow solid[2]
Melting Point 34 - 37 °C / 93.2 - 98.6 °F[2]
Boiling Point 265 - 267 °C / 509 - 512.6 °F[2]
Hazard Statements H302, H312, H315, H319, H332, H335[1]
Signal Word Warning
Storage Temperature Room Temperature (Sealed in a dry place)

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure.

  • Respiratory Protection : A NIOSH-approved respirator with cartridges for organic vapors and particulates is required, especially when handling the solid compound or preparing solutions.[3][4] All work must be performed in a certified chemical fume hood.[3]

  • Eye and Face Protection : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] A face shield should be worn over goggles when there is a risk of splashing.[6]

  • Skin and Body Protection :

    • Gloves : Double-gloving with chemically resistant nitrile gloves is required.[3] The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff.[6] Gloves must be inspected before use and changed immediately if contaminated or damaged.

    • Lab Coat/Gown : A dedicated, long-sleeved, impervious gown or chemical-resistant lab coat that fastens in the back is mandatory.[3][7] It should be worn fully buttoned.

    • Footwear : Closed-toe shoes are required at all times in the laboratory.[3]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

Step 1: Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Cover the work surface with disposable, absorbent bench paper.[3]

  • Assemble all necessary equipment (e.g., glassware, spatulas, stirrers) and reagents before starting.

  • Don all required PPE as outlined in Section 2.

Step 2: Handling the Compound

  • Weighing : Always weigh the solid compound within the fume hood to prevent the release of dust.[3] Use a dedicated spatula and weighing vessel.

  • Transfers : Handle the container with care to avoid generating dust. When preparing solutions, add the solvent to the vessel containing the weighed this compound slowly to prevent splashing.

  • Reactions : Conduct all reactions within the chemical fume hood. If heating is required, ensure the vessel is equipped with a condenser to prevent the release of vapors.

Step 3: Post-Handling

  • Decontamination : Thoroughly clean all non-disposable equipment that came into contact with this compound using a suitable solvent (e.g., ethanol, acetone) within the fume hood.[8] Collect the solvent rinse as hazardous waste.

  • Work Area Cleanup : Wipe down the work surface of the fume hood with the decontamination solvent.

  • PPE Removal : Carefully remove PPE, avoiding cross-contamination.[3] Remove outer gloves first, followed by the lab coat, then inner gloves. Goggles and respirator should be removed last.

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE.[3]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste : All contaminated solid waste, including gloves, bench paper, weighing boats, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[9]

  • Liquid Waste : Unused solutions and reaction mixtures containing this compound must be collected in a labeled, sealed hazardous waste container designated for halogenated organic waste.[8][9] Do not pour any waste down the drain.[8][10]

  • Decontamination Waste : All solvents used for cleaning and decontamination must also be collected as hazardous liquid waste.[8]

Emergency Procedures

  • Spills within a Fume Hood :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[8][9]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[9]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]

  • Major Spills or Spills Outside a Fume Hood :

    • Evacuate the laboratory immediately.[8]

    • Alert the institution's emergency response team.[8]

    • Prevent entry into the affected area.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.[8]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep1 Verify Fume Hood Function prep2 Cover Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh Solid / Measure prep4->handle1 handle2 Prepare Solution / Run Reaction handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 spill Spill Occurs handle2->spill clean2 Segregate & Dispose of Hazardous Waste clean1->clean2 clean3 Remove PPE Carefully clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill_action Follow Spill Procedure (Minor vs. Major) spill->spill_action

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloroquinoline
Reactant of Route 2
3-Chloroquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。